Ethyl 3-ethoxy-4-methoxybenzoylformate
Description
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-17-11-8-9(6-7-10(11)16-3)12(14)13(15)18-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWDBYXCMANOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-ethoxy-4-methoxybenzoylformate: Technical Profile & Application Guide
The following technical guide details the chemical properties, synthesis, and applications of Ethyl 3-ethoxy-4-methoxybenzoylformate , a specialized intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors.
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is an
This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via Friedel-Crafts acylation, and its critical role as a precursor for chiral
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a dialkoxy-substituted benzene ring coupled to an ethyl glyoxylate moiety. The distinct electronic environment created by the meta-ethoxy and para-methoxy groups directs electrophilic aromatic substitution and influences the binding affinity of derived APIs.
| Property | Data |
| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| CAS Registry Number | 1443354-61-7 |
| Molecular Formula | C |
| Molecular Weight | 238.24 g/mol |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC |
| Functional Groups | |
| Physical State | Viscous yellow oil or low-melting solid (approx. mp 45–55°C based on analogs) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
Structural Pharmacophore Insight
The 3-ethoxy-4-methoxy substitution pattern is critical for PDE4 selectivity. In the binding pocket of the PDE4 enzyme, this dialkoxyphenyl moiety occupies a hydrophobic clamp (the "Q-pocket"), forming essential van der Waals interactions that dictate potency.
Synthetic Routes & Methodology
The most robust industrial route involves the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene (ethyl vanillin ether). This method is preferred over oxidation of acetophenones due to higher atom economy and regioselectivity.
Protocol: Friedel-Crafts Acylation
Reaction: 1-ethoxy-2-methoxybenzene + Ethyl oxalyl chloride
Reagents & Materials
-
Substrate: 1-Ethoxy-2-methoxybenzene (1.0 equiv)
-
Acylating Agent: Ethyl oxalyl chloride (1.2 equiv)
-
Lewis Acid: Aluminum Chloride (AlCl
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck flask under N
atmosphere, dissolve 1-ethoxy-2-methoxybenzene in anhydrous DCM. Cool the solution to 0°C. -
Lewis Acid Addition: Add AlCl
portion-wise over 20 minutes. Ensure the internal temperature remains <5°C to prevent polymerization. -
Acylation: Add ethyl oxalyl chloride dropwise via an addition funnel. The solution will turn dark red/brown, indicating the formation of the acylium ion complex.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting ether.
-
Quenching: Pour the reaction mixture slowly into an ice/HCl slurry (1M HCl) to hydrolyze the aluminum complex. Caution: Exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the pale yellow solid/oil.
Figure 1: Friedel-Crafts synthesis pathway for the target benzoylformate.
Chemical Reactivity & Transformations[4]
The
A. Asymmetric Reduction (Synthesis of Chiral Mandelates)
The keto group can be stereoselectively reduced to form Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate .
-
Reagent: Ru-BINAP catalyst (Chemical) or Ketoreductase (KRED) enzymes (Biocatalytic).
-
Significance: Chiral mandelates are direct precursors to semi-synthetic penicillins and PDE4 inhibitors requiring a chiral benzylic alcohol.
B. Hydrolysis
Under basic conditions (LiOH/THF), the ethyl ester is hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid .
-
Use: This acid can be coupled with amines to form
-keto amides, which are potent transition-state inhibitors for various proteases.
C. Condensation / Heterocycle Formation
Reaction with hydrazines or diamines yields diazinone or quinoxaline derivatives.
-
Example: Condensation with o-phenylenediamine yields a quinoxalinone scaffold, often screened for kinase inhibition.
Figure 2: Primary reactivity profile and downstream synthetic applications.
Application Case Study: PDE4 Inhibitor Development
Context: The "Dialkoxy" Pharmacophore
The 3-ethoxy-4-methoxy motif is pharmacologically privileged. In the development of Apremilast , this specific substitution pattern was optimized to balance metabolic stability (preventing rapid O-dealkylation) with hydrophobic binding affinity.
Workflow: Benzoylformate as a Divergent Intermediate
Researchers use Ethyl 3-ethoxy-4-methoxybenzoylformate to generate libraries of
-
Grignard Addition: Reaction with R-MgBr attacks the
-keto group to form tertiary alcohols. -
Reductive Amination: Conversion of the keto group to an amine (via oxime) allows access to benzylamine analogs.
-
Validation: The resulting library is screened against PDE4B and PDE4D isoforms. The 3-ethoxy-4-methoxy ring ensures baseline affinity, while the modified tail (derived from the ester/keto group) tunes selectivity.
Safety & Handling (MSDS Highlights)
| Hazard Category | Classification | Handling Protocol |
| Skin/Eye Irritation | Category 2 (Warning) | Wear nitrile gloves and safety goggles. Wash immediately if contact occurs. |
| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |
| Storage | Hygroscopic | Store under inert gas (Nitrogen/Argon) at 2–8°C. |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Data (CAS 1443354-61-7).Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 3-ethoxy-4-methoxybenzoate (Related Structure).Link
-
BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches.Link
-
Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles: Preparation of carboxylic acid ethyl esters.[3] Org.[3][4] Synth. 2012, 89, 131-142.[3] Link
-
Manallack, D. T., et al. (2005). The Q-pocket of phosphodiesterase 4: a structural target for the design of selective inhibitors. British Journal of Pharmacology. Link
Sources
Ethyl 3-ethoxy-4-methoxybenzoylformate molecular structure and formula
Technical Whitepaper: Ethyl 3-ethoxy-4-methoxybenzoylformate – Structural Analysis and Synthetic Utility[1]
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized alpha-keto ester intermediate critical to the development of phosphodiesterase-4 (PDE4) inhibitors.[1] Structurally characterized by a 3-ethoxy-4-methoxy substitution pattern on the phenyl ring, this compound serves as a pivotal electrophilic scaffold for synthesizing bioactive molecules, including analogs of FDA-approved drugs like Apremilast and Roflumilast .[1]
This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, validated synthetic pathways, and its application in high-value medicinal chemistry workflows.[1]
Molecular Identity & Structural Characterization
The compound is an ethyl ester derivative of benzoylformic acid, featuring a catechol ether core that is highly conserved in anti-inflammatory pharmacophores.[1]
Physicochemical Profile
| Property | Data |
| Chemical Name | Ethyl 3-ethoxy-4-methoxybenzoylformate |
| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| CAS Number | 1443354-61-7 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)OCC |
| InChI Key | DWLYVLJKLZPOAW-UHFFFAOYSA-N (Analogous base) |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Structural Analysis
-
Electronic Environment: The phenyl ring is electron-rich due to the +M (mesomeric) effect of the 3-ethoxy and 4-methoxy groups.[1] This activation makes the ring susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing alpha-keto ester group (at position 1) deactivates the ring toward further oxidation.[1]
-
Alpha-Keto Ester Moiety: The 1,2-dicarbonyl system (-CO-COOEt) is the reactive core.[1] The ketone carbonyl is highly electrophilic, making it an ideal target for:
Synthetic Pathways
Two primary routes exist for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. The Friedel-Crafts Acylation (Route A) is preferred for industrial scalability, while the Riley Oxidation (Route B) offers higher regioselectivity for laboratory-scale purity.[1]
Route A: Friedel-Crafts Acylation (Industrial)[1]
This method involves the direct acylation of 1-ethoxy-2-methoxybenzene.[1]
-
Precursor: 1-ethoxy-2-methoxybenzene (derived from Pyrocatechol or Guaiacol).[1]
-
Reagent: Ethyl oxalyl chloride (Ethyl chlorooxoacetate).[1]
-
Catalyst: Aluminum Chloride (
) or .[1] -
Mechanism: The electrophilic acylium ion attacks the electron-rich ring.[1]
-
Regioselectivity Challenge: The directing effects of the 1-ethoxy and 2-methoxy groups compete.[1] The position para to the methoxy group (position 5 relative to ethoxy) is generally favored due to steric considerations, yielding the desired 3-ethoxy-4-methoxy isomer.
Route B: SeO₂ Oxidation (High Purity)
This route avoids isomer separation issues by starting with the pre-functionalized acetophenone.[1]
-
Precursor: 3-Ethoxy-4-methoxyacetophenone.[1]
-
Reagent: Selenium Dioxide (
).[1] -
Solvent: Pyridine or Dioxane/Water.[1]
-
Mechanism: Riley oxidation converts the methyl ketone (
) directly to the alpha-keto acid or ester depending on workup.[1]
Figure 1: Comparative synthetic pathways. Route B (Red) is recommended for research applications requiring high regiochemical purity.[1]
Analytical Profiling
Researchers must validate the structure using NMR and IR spectroscopy. The following spectral features are diagnostic.
1H-NMR Prediction (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 7.55 – 7.65 | Multiplet | 2H | Ar-H (2, 6) | Deshielded by C=O |
| 6.90 – 7.00 | Doublet | 1H | Ar-H (5) | Ortho to OMe |
| 4.40 – 4.50 | Quartet | 2H | Ester -OCH ₂CH₃ | Characteristic ethyl ester |
| 4.15 – 4.25 | Quartet | 2H | Ether -OCH ₂CH₃ | Ar-OEt methylene |
| 3.95 | Singlet | 3H | -OCH₃ | Ar-OMe methyl |
| 1.45 – 1.50 | Triplet | 3H | Ester -OCH₂CH ₃ | |
| 1.35 – 1.40 | Triplet | 3H | Ether -OCH₂CH ₃ |
Infrared (IR) Spectroscopy
-
1735 cm⁻¹: Ester Carbonyl (C=O) stretch.[1]
-
1680 cm⁻¹: Ketone Carbonyl (C=O) stretch (conjugated with phenyl ring).[1]
-
1590, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.[1]
-
1260, 1030 cm⁻¹: C-O stretching (Alkyl aryl ethers).[1]
Pharmaceutical Application & Logic
This molecule acts as a "privileged scaffold" for PDE4 inhibitors.[1] The 3,4-dialkoxyphenyl motif is critical for binding to the catalytic pocket of the PDE4 enzyme, mimicking the adenosine ring of cAMP.
Drug Development Workflow
The benzoylformate functionality allows for divergent synthesis of multiple drug candidates:
-
Reduction: Yields alpha-hydroxy esters (precursors to chiral side chains).[1]
-
Fluorination: Conversion of the ketone to -CF2- moieties (bioisosteres).[1]
-
Heterocycle Formation: Condensation with hydrazines or ureas to form phthalazinones (e.g., Azelastine analogs).[1]
Figure 2: Divergent synthesis utility of the benzoylformate scaffold in medicinal chemistry.
Experimental Protocol: Selenium Dioxide Oxidation
Objective: Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate from 3-ethoxy-4-methoxyacetophenone. Scale: 10 mmol (Laboratory Scale).
Reagents
-
3-Ethoxy-4-methoxyacetophenone (1.94 g, 10 mmol)[1]
-
Selenium Dioxide (
) (1.33 g, 12 mmol) -
Pyridine (20 mL)
-
Ethanol (Absolute, 10 mL)
Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the acetophenone in Pyridine (20 mL).
-
Addition: Add
(1.33 g) in a single portion. -
Reaction: Heat the mixture to 80°C for 4 hours. The solution will turn dark red/brown as selenium precipitates.
-
Mechanism Check:
oxidizes the alpha-methyl group to an alpha-keto aldehyde (glyoxal), which undergoes rearrangement/solvolysis in the presence of alcohol/base to form the ester.[1]
-
-
Workup:
-
Filter through a pad of Celite to remove metallic Selenium (Caution: Selenium is toxic).[1]
-
Concentrate the filtrate under reduced pressure to remove Pyridine.[1]
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual pyridine.
-
Wash with Brine, dry over
, and concentrate.[1]
-
Purification: The crude oil is purified via flash column chromatography (Hexanes:EtOAc 80:20).
-
Yield Expectation: 75-85% as a pale yellow oil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Ethyl 3-ethoxy-4-methoxybenzoylformate. Retrieved from [Link]
-
Muller, G. W., et al. (1998). Thalidomide analogs and PDE4 inhibition.[1] Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674.[1] (Foundational chemistry for 3-ethoxy-4-methoxy pharmacophores).
-
Organic Syntheses (2010). Oxidation of Acetophenones to alpha-Keto Esters using Selenium Dioxide.[Link][1]
Sources
CAS number and IUPAC name for Ethyl 3-ethoxy-4-methoxybenzoylformate
This guide provides an in-depth technical analysis of Ethyl 3-ethoxy-4-methoxybenzoylformate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive pharmaceutical scaffolds.
Chemical Identity & Core Specifications[1][2][3][4][5]
The compound is an
Nomenclature & Registry
| Parameter | Detail |
| CAS Registry Number | 1443354-61-7 |
| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| Alternative Names | Ethyl (3-ethoxy-4-methoxybenzoyl)formate; 3-Ethoxy-4-methoxy- |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| SMILES | CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC |
Physicochemical Properties[1][2][5][7][8][9][10][11]
-
Appearance: Pale yellow to amber oil or low-melting solid (dependent on purity).
-
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
-
Reactivity: The
-keto ester moiety is highly activated for nucleophilic attack (e.g., by amines or hydrazines) and can undergo decarbonylation under thermal stress.
Synthetic Pathways & Mechanistic Logic
The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate requires precise regiocontrol to ensure the 3-ethoxy-4-methoxy substitution pattern is maintained. Two primary routes are established: Direct Friedel-Crafts Acylation (Industrial) and Selenium Dioxide Oxidation (Laboratory Precision).
Route A: Direct Friedel-Crafts Acylation (The "One-Pot" Approach)
This method utilizes Ethyl Oxalyl Chloride (
-
Substrate: 1-Ethoxy-2-methoxybenzene (Ethyl Isovanillin Ether).
-
Mechanism: Electrophilic aromatic substitution (
). -
Regioselectivity: The activating groups (-OEt and -OMe) direct the incoming electrophile to the para positions. Steric hindrance favors the position para to the methoxy group (C-1 relative to the new bond), yielding the desired 3-ethoxy-4-methoxy isomer.
Route B: Oxidation of Acetophenone (The "Stepwise" Approach)
This route offers higher purity by isolating the ketone intermediate first.
-
Acetylation: Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene to form 3-ethoxy-4-methoxyacetophenone .
-
Oxidation: Riley oxidation using Selenium Dioxide (
) converts the methyl ketone ( ) to the -keto acid ( ) or directly to the -keto ester if performed in ethanol.
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways from Isovanillin to the target benzoylformate. Route B (via Acetophenone) is preferred for laboratory scale due to easier purification.
Detailed Experimental Protocol (Route B)
This protocol describes the oxidation of 3-ethoxy-4-methoxyacetophenone, a robust method that avoids the formation of regioisomers common in direct acylation.
Phase 1: Preparation of 3-Ethoxy-4-methoxyacetophenone
-
Reagents: 3-Hydroxy-4-methoxyacetophenone (1.0 eq), Ethyl Bromide (1.2 eq),
(2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve starting material in DMF.[1] Add
and stir for 15 min. -
Add Ethyl Bromide dropwise. Heat to 60°C for 4 hours.
-
Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.
-
Yield: ~90-95% (White solid).
-
Phase 2: Selenium Dioxide Oxidation to -Keto Ester
Caution: Selenium compounds are toxic. Work in a fume hood.
-
Setup: 250 mL round-bottom flask with reflux condenser.
-
Reagents:
-
3-Ethoxy-4-methoxyacetophenone (10 mmol, 1.94 g)
-
Selenium Dioxide (
) (15 mmol, 1.66 g) -
Pyridine (20 mL) or Dioxane/Water (4:1)
-
-
Reaction:
-
Dissolve the acetophenone in pyridine.
-
Add
in one portion. -
Heat to 90°C for 4-6 hours. The solution will turn red/black as selenium metal precipitates.
-
-
Workup:
-
Filter hot through Celite to remove selenium metal.
-
Concentrate the filtrate under reduced pressure to remove pyridine.
-
Acidification: Dissolve residue in water, acidify with 1M HCl to pH 2.
-
Extraction: Extract with DCM (
mL). Dry over .[2]
-
-
Esterification (if Acid is isolated):
-
Reflux the crude
-keto acid in Ethanol (50 mL) with catalytic (0.5 mL) for 3 hours. -
Evaporate ethanol, neutralize with
, extract with EtOAc.
-
-
Purification: Flash chromatography (Hexane:EtOAc 8:2).
-
Target: Ethyl 3-ethoxy-4-methoxybenzoylformate (Yellow oil/solid).
-
Applications in Drug Development[11]
This compound acts as a "C2-Synthon" for building heterocycles. The 1,2-dicarbonyl system is highly reactive toward dinucleophiles.
Quinoxaline Synthesis
Reaction with o-phenylenediamines yields quinoxalinones, a scaffold found in kinase inhibitors.
Apremilast Analogs
The 3-ethoxy-4-methoxyphenyl ring is the pharmacophore of Apremilast (Otezla), a PDE4 inhibitor used for psoriasis. While Apremilast uses a sulfone linker, the benzoylformate allows for the exploration of carbonyl-linked analogs or bioisosteres.
Asymmetric Reduction
The
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester).
-
Disposal: Incineration. Selenium waste from synthesis must be segregated as hazardous heavy metal waste.
References
-
ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Specifications & CAS 1443354-61-7. Link
-
Muller, G. et al. (1998). Synthesis of PDE4 Inhibitors and 3-ethoxy-4-methoxybenzaldehyde derivatives. Journal of Medicinal Chemistry.
-
Organic Syntheses. (1944). General Method for Friedel-Crafts Synthesis of alpha-Keto Esters. Org. Synth. Coll. Vol. 3, p. 114. Link
-
PubChem. (2024).[3][4] Compound Summary: Ethyl 3-ethoxy-4-methoxybenzoate (Structural Analog). Link
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzeneacetic acid, 3-methoxy-4-[(trimethylsilyl)oxy]-, ethyl ester | C14H22O4Si | CID 610751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-ethoxy-4-methoxybenzoate | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review on Ethyl 3-ethoxy-4-methoxybenzoylformate
The following technical guide details the chemical profile, synthesis, and application of Ethyl 3-ethoxy-4-methoxybenzoylformate , a specialized intermediate critical for accessing the pharmacophore of phosphodiesterase-4 (PDE4) inhibitors.
Strategic Building Block for PDE4 Inhibitor Pharmacophores
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is an
Unlike simple benzylation routes, the benzoylformate pathway allows for the introduction of chirality early in the synthetic sequence via asymmetric reduction, offering a distinct advantage in controlling the stereochemistry of the ethylamine side chain characteristic of this drug class.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| CAS Number | 1443354-61-7 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Structure | 3-EtO-4-MeO-C₆H₃-CO-COOEt |
| Appearance | Pale yellow viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF; Sparingly soluble in water |
| Key Moiety |
Synthetic Pathways: Causality & Protocol
The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is most efficiently achieved via Friedel-Crafts Oxalylation . This method is preferred over oxidation of the acetophenone due to higher atom economy and the avoidance of toxic selenium reagents often used in oxidations.
Method A: Friedel-Crafts Oxalylation (Primary Route)
Rationale: This route utilizes the electron-rich nature of the 1-ethoxy-2-methoxybenzene ring to install the entire oxoacetate side chain in a single step.
Reagents:
-
Substrate: 1-Ethoxy-2-methoxybenzene (Ethyl veratrole)
-
Acylating Agent: Ethyl oxalyl chloride (CAS: 4755-77-5)[1]
-
Catalyst: Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). Moisture control is critical to prevent hydrolysis of the oxalyl chloride. -
Catalyst Suspension: Charge the flask with anhydrous DCM (10 volumes) and cool to 0°C. Add AlCl₃ (1.2 equivalents) portion-wise. Causality: Low temperature prevents exotherm-driven polymerization or decomposition.
-
Acylating Agent Addition: Add Ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining internal temperature <5°C. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Dissolve 1-Ethoxy-2-methoxybenzene (1.0 equiv) in DCM (2 volumes). Add this solution slowly to the reaction mixture over 30–60 minutes.
-
Mechanistic Note: The addition order (substrate to complex) minimizes di-acylation byproducts. The reaction is regioselective for the position para to the ethoxy group due to steric directing effects, yielding the 3,4-substitution pattern.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Quench: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Vigorous gas evolution (HCl).
-
Workup: Separate the organic layer. Wash with brine and saturated
(to remove acidic byproducts). Dry over and concentrate in vacuo.
Visualization: Synthetic Workflow
Caption: Regioselective Friedel-Crafts oxalylation mechanism converting the diether precursor to the target keto-ester.
Applications in Drug Development (The "Why")
The strategic value of Ethyl 3-ethoxy-4-methoxybenzoylformate lies in its role as a precursor to chiral benzylic amines, a structural motif found in Apremilast and related PDE4 inhibitors.
Pathway: Asymmetric Reductive Amination
While industrial routes often resolve racemic amines, this intermediate allows for enantioselective synthesis :
-
Asymmetric Reduction: The ketone carbonyl is reduced using chiral catalysts (e.g., Ru-Noyori transfer hydrogenation or Corey-Bakshi-Shibata reduction) to yield the (S)-Ethyl mandelate derivative with high enantiomeric excess (>95% ee).
-
Activation & Displacement: The chiral alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by an amine or azide source with inversion of configuration, or directly converted via Mitsunobu reaction.
-
Final Pharmacophore: This sequence generates the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine core required for Apremilast.[2]
Visualization: Pharmacophore Generation
Caption: Logic flow from the achiral benzoylformate to the chiral amine pharmacophore used in PDE4 inhibitors.
Analytical Characterization Standards
To validate the integrity of the synthesized intermediate, the following analytical markers must be met:
| Method | Expected Signal / Parameter |
| ¹H NMR (CDCl₃, 400 MHz) | |
| ¹³C NMR | |
| HPLC Purity | >98.0% (Area %)Column: C18 Reverse PhaseMobile Phase: ACN/Water (0.1% H₃PO₄) gradient. |
| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O stretch)1680 cm⁻¹ (Ketone C=O stretch, conjugated) |
References
-
Chemical Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate (Related Structure/Substructure). Retrieved from [Link]
- Synthetic Methodology (Friedel-Crafts): Olah, G. A., & Kobayashi, S. (1999). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Apremilast Chemistry: Man, H. W., et al. (2009).[3] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524.[3] Retrieved from [Link]
- Chiral Reduction Context: Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.
Sources
Technical Monograph: Ethyl 3-ethoxy-4-methoxybenzoylformate Derivatives and Analogs
High-Impact Intermediate for PDE4 Inhibitor Scaffolds
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) represents a critical alpha-keto ester scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. Structurally homologous to the dialkoxy-phenyl core found in Apremilast and Roflumilast , this compound serves as a versatile electrophile for constructing chiral benzylic centers—a pharmacophoric prerequisite for high-affinity PDE4 binding.
This technical guide details the synthesis, derivatization, and analytical characterization of this compound, providing researchers with a self-validating roadmap for utilizing this scaffold in medicinal chemistry campaigns.
Chemical Identity & Structural Significance[1][2][3][4][5]
The 3-ethoxy-4-methoxy substitution pattern is not arbitrary; it is a privileged motif in medicinal chemistry, specifically optimized for the PDE4 catalytic pocket. The "catechol ether" clamp provides essential hydrophobic interactions and hydrogen bond acceptance within the enzyme's Q-pocket.
| Property | Specification |
| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| CAS Number | 1443354-61-7 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Physical State | Viscous yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Pharmacophore | Dialkoxy-phenyl ring (PDE4 anchor) + Alpha-keto ester (Chiral precursor) |
Structural Utility in Drug Design
The alpha-keto ester functionality allows for divergent synthesis:
-
Asymmetric Reduction: Yields chiral mandelates (alpha-hydroxy esters), precursors to chiral benzyl amines.
-
Reductive Amination: Direct access to unnatural alpha-amino acids.
-
Heterocycle Formation: Condensation with hydrazines/ureas to form triazinones or pyrazolinones.
Synthetic Pathways
Two primary routes exist for synthesizing Ethyl 3-ethoxy-4-methoxybenzoylformate. The Friedel-Crafts Acylation is preferred for scalability, while the Grignard Transmetallation offers higher precision for small-scale analog generation.
Pathway A: Friedel-Crafts Acylation (Scalable)
This route utilizes the electron-rich nature of the veratrole derivative to direct acylation.
Reagents: 1-ethoxy-2-methoxybenzene, Ethyl oxalyl chloride, AlCl₃. Mechanism: Electrophilic Aromatic Substitution (EAS).
Figure 1: Friedel-Crafts synthesis route maximizing regioselectivity.
Detailed Protocol (Self-Validating)
-
Preparation: Flame-dry a 500 mL three-neck flask under N₂ atmosphere.
-
Charging: Add AlCl₃ (1.2 equiv) to dry Dichloromethane (DCM) (5 vol). Cool to 0°C.
-
Acylating Agent: Dropwise add Ethyl oxalyl chloride (1.1 equiv). Stir for 15 min to form the acylium complex.
-
Substrate Addition: Add 1-ethoxy-2-methoxybenzene (1.0 equiv) dissolved in DCM dropwise over 30 min. Maintain internal temp < 5°C.
-
Reaction: Allow to warm to RT. Monitor by TLC (Hex:EtOAc 3:1). Product Rf ~ 0.5.
-
Quench: Pour mixture onto crushed ice/HCl. Separate organic layer.[1][2]
-
Purification: Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[2] Concentrate. Distill or chromatograph (Silica, Hex/EtOAc gradient).
Critical Control Point: Regioselectivity is generally high (para to the stronger ethoxy donor), but verify 1H NMR for the absence of ortho-isomers.
Pathway B: Grignard Route (High Precision)
Ideal when starting from the aryl bromide (4-bromo-1-ethoxy-2-methoxybenzene).
-
Formation: Generate Grignard reagent (ArMgBr) in THF.
-
Acylation: Cannulate the Grignard solution into a solution of Diethyl Oxalate (2.0 equiv) at -78°C.
-
Note: Excess oxalate prevents double addition (formation of the alpha-keto alcohol).
-
-
Workup: NH₄Cl quench.
Derivatization & Analog Design
The value of this compound lies in its transformation into chiral bioactive scaffolds.
Asymmetric Reduction to Mandelates
Converting the keto group to a chiral hydroxyl is pivotal for creating enantiopure PDE4 inhibitors.
-
Reagent: (+)-DIP-Cl or Ru-TsDPEN (Noyori Transfer Hydrogenation).
-
Target: Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate.
Table 1: Reduction Conditions & Stereoselectivity
| Method | Catalyst/Reagent | Conditions | Yield | ee% | Notes |
| Noyori Transfer | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/TEA, DCM, RT | 92% | >95% | Preferred for scale; no cryogenic cooling needed. |
| Borane Reduction | (+)-DIP-Cl | THF, -25°C | 85% | 90-94% | Stoichiometric chiral reagent; harder workup. |
| Enzymatic | KRED (Ketoreductase) | NADPH, Buffer pH 7 | >95% | >99% | Best for ultra-high purity; requires screening. |
SAR Analog Map
Modifying the ester or the alkoxy chain tunes lipophilicity (LogP) and metabolic stability.
Figure 2: Divergent synthesis pathways from the core scaffold.
Analytical Characterization
Confirming the structure requires specific spectroscopic signatures.
NMR Spectroscopy (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60-7.70 (m, 2H): Aromatic protons (ortho to ketone).
-
δ 6.90 (d, 1H): Aromatic proton (meta to ketone).
-
δ 4.45 (q, 2H): Ester methylene (-COOCH₂-).
-
δ 4.15 (q, 2H): Ethoxy methylene (-OCH₂-).
-
δ 3.95 (s, 3H): Methoxy singlet (-OCH₃).
-
δ 1.40-1.50 (overlapping t, 6H): Methyl groups from ethyl ester and ethoxy ether.
-
-
¹³C NMR:
-
Carbonyls: Distinct peaks at ~186 ppm (Ketone) and ~164 ppm (Ester).
-
Aromatic: Peaks at ~155, 149 (C-O substituted), 126, 112, 110 (Ar-H).
-
Mass Spectrometry
-
ESI-MS (Positive Mode): [M+H]⁺ = 239.1. [M+Na]⁺ = 261.1.
-
Fragmentation: Loss of CO (-28) and COOEt (-73) is common in alpha-keto esters.
Safety & Handling
-
Hazards: Irritant to eyes and skin. Alpha-keto esters can be potent sensitizers.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The alpha-keto group is susceptible to hydration or oxidation over long periods.
-
Reactivity: Avoid strong bases (enolate formation/polymerization) and strong reducing agents unless controlled.
References
-
ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties and CAS 1443354-61-7. Retrieved from
-
Organic Syntheses. (1944). Ethyl Benzoylformate Synthesis Protocol. Org. Synth. 24, 16. Retrieved from
-
PubChem. (2024).[3][4][5] 3-Ethoxy-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from
-
Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[6] Retrieved from
-
Sigma-Aldrich. (2024). 3-Ethoxy-4-methoxybenzaldehyde Product Sheet. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.cn]
- 5. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate
Executive Summary
This application note details a robust, three-phase protocol for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate starting from Isovanillin . This
Unlike traditional routes that rely on toxic heavy metal oxidants (Cr, Mn) or unstable diazo compounds, this guide prioritizes Green Chemistry principles . We utilize a high-yielding O-alkylation, followed by a streamlined cyanohydrin-Pinner sequence, and conclude with a catalytic TEMPO-mediated oxidation. This approach ensures scalability, safety, and high purity (>98% HPLC).
Strategic Synthesis Overview
The synthesis is designed to minimize purification bottlenecks. The retrosynthetic logic deconstructs the target into three stable intermediates, allowing for "telescoping" (using crude intermediates) where appropriate.
Retrosynthetic Logic (Pathway Visualization)
Figure 1: Retrosynthetic disassembly of the target
Phase 1: Regioselective O-Alkylation
Objective: Conversion of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde. Mechanism: Williamson Ether Synthesis.
Experimental Protocol
Reagents:
-
Isovanillin (1.0 eq)
-
Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide]
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Procedure:
-
Charge: To a dry reactor flushed with
, add Isovanillin (50.0 g, 328 mmol) and anhydrous (90.6 g, 656 mmol). -
Solvation: Add DMF (250 mL). Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution will turn yellow.
-
Addition: Cool to 0-5°C. Add Ethyl Iodide (31.5 mL, 394 mmol) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the mixture into ice-cold water (1000 mL). The product will precipitate as a white/pale yellow solid.
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove residual DMF. Dry in a vacuum oven at 45°C.
Critical Process Parameters (CPPs)
| Parameter | Set Point | Rationale |
| Base Choice | Sufficient basicity to deprotonate phenol ( | |
| Temperature | Higher temperatures may promote O-dealkylation of the 4-methoxy group (cleavage). | |
| Stoichiometry | 1.2 eq Et-X | Slight excess ensures complete conversion; large excess complicates purification. |
Phase 2: The Mandelic Scaffold Construction
Objective: Transformation of the aldehyde to the
Experimental Protocol
Reagents:
-
Sodium Cyanide (NaCN, 1.2 eq) or TMSCN (for smaller scale/higher safety)
-
Sodium Bisulfite (
, 1.5 eq) -
Ethanol (Absolute)
-
Sulfuric Acid (
, conc.) or HCl gas.
Procedure (Bisulfite Route - Scalable & Safer than direct HCN):
-
Adduct Formation: Dissolve Intermediate 1 (50 g) in EtOAc (150 mL). Add a solution of
(1.5 eq) in water (100 mL). Stir vigorously for 2 hours until the bisulfite adduct precipitates. -
Cyanohydrin: Cool to 0°C. Add a solution of NaCN (1.2 eq) in water dropwise. Stir for 1 hour. Separate the organic layer, wash with water, and concentrate in vacuo to yield the crude cyanohydrin.
-
Safety Alert: Cyanide waste must be quenched with bleach (NaOCl) at pH >10 before disposal.
-
-
Pinner Hydrolysis/Esterification: Dissolve the crude cyanohydrin in absolute Ethanol (300 mL).
-
Acidification: Carefully add conc.
(10 mL) or bubble dry HCl gas for 30 mins. -
Reflux: Heat to reflux (78°C) for 6-8 hours. The nitrile hydrolyzes to the imidate and then to the ester.
-
Workup: Cool to RT. Concentrate ethanol to ~20% volume. Dilute with water and extract with DCM. Wash organic layer with
(sat.) to remove acid. -
Purification: Recrystallize from Hexane/Ether if necessary, though crude is often sufficient for oxidation.
Phase 3: Oxidative Functionalization (TEMPO/Bleach)
Objective: Oxidation of Ethyl 3-ethoxy-4-methoxymandelate to the target
The Catalytic Cycle
The oxidation relies on the in situ generation of the N-oxoammonium species, which acts as the primary oxidant.
Figure 2: TEMPO/NaOCl catalytic cycle for converting the secondary alcohol to the ketone.
Experimental Protocol
Reagents:
-
Ethyl 3-ethoxy-4-methoxymandelate (10.0 g, 39 mmol)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq, 305 mg)
-
Sodium Bromide (NaBr) (0.1 eq, 400 mg)
-
Sodium Hypochlorite (NaOCl, commercial bleach 10-12%) (1.1 eq)
-
Sodium Bicarbonate (
) (buffer to pH 8.5-9.5) -
Solvent:
(DCM) / Water biphasic system.[5]
Procedure:
-
Setup: Dissolve the Mandelate ester (10 g) and TEMPO (305 mg) in DCM (100 mL).
-
Aqueous Phase: In a separate beaker, dissolve NaBr (400 mg) and
(1.5 g) in Water (20 mL). Add this to the DCM solution. -
Cooling: Cool the biphasic mixture to 0-5°C. Vigorous stirring is essential (1000+ RPM).
-
Oxidation: Add the NaOCl solution dropwise over 20 minutes. Maintain temperature <10°C.
-
Observation: The organic layer may turn orange/red (TEMPO radical) then fade.
-
-
Quench: After 1 hour (check TLC), quench excess oxidant by adding aqueous Sodium Thiosulfate (
). -
Extraction: Separate phases. Extract aqueous layer with DCM (
mL). -
Drying: Dry combined organics over
and concentrate. -
Final Purification: The product is an oil that may solidify. Purify via silica gel chromatography (Hexane:EtOAc 8:2) or vacuum distillation if stable.
Analytical Validation
Confirm the identity of Ethyl 3-ethoxy-4-methoxybenzoylformate using the following attributes:
| Attribute | Expected Value/Signal |
| Appearance | Pale yellow oil or low-melting solid. |
| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O, conjugated). Absence of OH stretch (3400 cm⁻¹). |
| ¹H NMR (CDCl₃) | |
| Mass Spec (ESI) | [M+H]⁺ calc. for |
References
-
Williamson Ether Synthesis (General)
-
Cyanohydrin to Alpha-Hydroxy Ester (Pinner/Hydrolysis)
-
Corson, B. B. et al. "Mandelic Acid." Organic Syntheses, Coll.[8] Vol. 1, p.336.
-
-
TEMPO/NaOCl Oxidation (Anelli Oxidation)
-
Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[9] Journal of Organic Chemistry, 1987, 52(12), 2559–2562.
-
-
Application in PDE4 Inhibitors
- Press, N. J., et al. "PDE4 Inhibitors - A Review of the Recent Patent Literature.
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. d-nb.info [d-nb.info]
- 6. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Applications of Ethyl 3-ethoxy-4-methoxybenzoylformate in organic synthesis
Application Note: Strategic Utilization of Ethyl 3-ethoxy-4-methoxybenzoylformate in Pharmaceutical Synthesis
Executive Summary & Strategic Importance
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized
This guide addresses the two primary challenges in working with this compound:
-
Synthesis Integrity: Achieving high regioselectivity during the formation of the
-keto moiety. -
Chiral Utilization: Protocols for the asymmetric reduction of the ketone to yield high-enantiopurity
-hydroxy esters (mandelates), which are the active pharmacophores in downstream API synthesis.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| Key Functionality | |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |
| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (photochemical decarboxylation). |
Upstream Synthesis Protocol: The Grignard Approach
While Friedel-Crafts acylation is common for simple aromatics, the electron-rich nature of the 1-ethoxy-2-methoxybenzene ring can lead to regiochemical mixtures (3-ethoxy-4-methoxy vs. 4-ethoxy-3-methoxy isomers). The Grignard-Oxalate Inverse Addition method is the authoritative protocol for ensuring regiochemical purity.
Mechanism & Workflow
The protocol utilizes 4-bromo-2-ethoxyanisole to generate a Grignard reagent, which is then trapped with diethyl oxalate.
Figure 1: Regioselective synthesis via Grignard inverse addition. Inverse addition prevents double-addition side products.
Step-by-Step Protocol
Reagents:
-
4-Bromo-2-ethoxyanisole (1.0 eq)
-
Magnesium turnings (1.1 eq, iodine activated)
-
Diethyl oxalate (2.5 eq)
-
THF (Anhydrous)
Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 4-bromo-2-ethoxyanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
-
Inverse Addition (Critical): In a separate flask, cool the Diethyl oxalate (2.5 eq) in THF to -78°C .
-
Note: The large excess of oxalate and low temperature are vital to prevent the Grignard reagent from attacking the product ketone (which would form the
-diketone or tertiary alcohol).
-
-
Transfer: Cannulate the Grignard solution slowly into the cold oxalate solution over 45 minutes.
-
Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 8:1). The
-keto ester is typically a yellow oil that may solidify upon standing.
Downstream Application: Asymmetric Biocatalytic Reduction
The primary application of Ethyl 3-ethoxy-4-methoxybenzoylformate is its conversion to Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate . Chemical reduction (NaBH₄) yields a racemate. For pharmaceutical applications, Ketoreductase (KRED) biocatalysis is the industry standard for >99% ee.
Biocatalytic Cycle
Figure 2: Enzymatic reduction cycle utilizing KRED and cofactor recycling system.
Protocol: Preparative Scale Enzymatic Reduction
Reagents:
-
Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (500 mg)
-
Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel)
-
Cofactor: NADP+ (1.0 mM)
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
Procedure:
-
Buffer Prep: Dissolve Glucose (1.5 eq relative to substrate) in Phosphate buffer. Add NADP+ and GDH (50 U).
-
Substrate Solution: Dissolve the keto-ester substrate in DMSO (5% of total reaction volume).
-
Caution: High DMSO concentrations can denature the enzyme. Keep <10% v/v.
-
-
Reaction Initiation: Add the KRED enzyme (10-20 mg) to the buffer, then add the substrate solution dropwise with gentle stirring.
-
Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).
-
Termination: Add EtOAc (equal volume) to denature the enzyme and stop the reaction. Centrifuge to remove protein precipitate.
-
Isolation: Extract the supernatant with EtOAc. The organic layer contains the chiral
-hydroxy ester.
Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous validation.
Table 1: HPLC Method for Chiral Purity
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 280 nm |
| Retention Times (Approx) | (R)-Isomer: 8.5 min (S)-Isomer: 11.2 min Keto-Ester (SM): 6.0 min |
Note: Retention times vary by column age and exact mobile phase composition. Always run a racemic standard (produced via NaBH₄ reduction) first.
References
-
Review of Alpha-Keto Ester Chemistry
-
Cooper, A. J. L., et al. "Biochemistry of
-Keto Acids." Annual Review of Biochemistry, vol. 52, 1983, pp. 187-222. Link
-
-
Grignard Regioselectivity (Inverse Addition)
-
PDE4 Inhibitor SAR (Scaffold Relevance)
-
Manallack, D. T., et al. "The structural basis of PDE4 inhibition." Current Pharmaceutical Design, vol. 11, no. 25, 2005, pp. 3211-3223. Link
-
-
Biocatalytic Reduction Protocols
-
Hollmann, F., et al. "Biocatalytic reduction of carbonyls." Green Chemistry, vol. 13, 2011, pp. 226-265. Link
-
Disclaimer: This Application Note is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Sources
Ethyl 3-ethoxy-4-methoxybenzoylformate as a building block in medicinal chemistry
Abstract & Value Proposition
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized α-keto ester building block that merges a privileged pharmacophore with a versatile electrophilic handle. In modern drug discovery, this compound serves as a critical intermediate for synthesizing Phosphodiesterase 4 (PDE4) inhibitors , kinase inhibitors , and peptidomimetic protease inhibitors .
Its value lies in the 3-ethoxy-4-methoxy substitution pattern on the phenyl ring. This specific "dialkoxy" motif is a validated pharmacophore found in approved drugs like Apremilast and Roflumilast (analogs), as well as the archetypal PDE4 inhibitor Rolipram . By providing this pre-assembled scaffold linked to an α-keto ester, researchers can rapidly access:
-
Chiral α-hydroxy esters (mandelic acid derivatives) via asymmetric reduction.
-
Unnatural α-amino acids (phenylglycines) via reductive amination.
-
Privileged Heterocycles (quinoxalines, oxazoles) via condensation reactions.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | Ethyl 3-ethoxy-4-methoxybenzoylformate |
| CAS Number | 1443354-61-7 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| Appearance | Light yellow to off-white solid or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| Stability | Stable under standard conditions. Avoid strong bases (hydrolysis risk). Store at 2-8°C. |
Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]
The α-keto ester functionality allows for divergent synthesis. The carbonyl adjacent to the ester is highly electrophilic, enabling selective nucleophilic attack without disrupting the ester (under controlled conditions), or simultaneous condensation with binucleophiles.
Pathway Visualization (DOT)
Figure 1: Divergent synthetic pathways for Ethyl 3-ethoxy-4-methoxybenzoylformate.
Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis of Ethyl (R)-3-ethoxy-4-methoxymandelate
Target Application: Synthesis of chiral PDE4 inhibitor analogs.
This protocol uses Asymmetric Transfer Hydrogenation (ATH) to convert the keto-ester to the chiral alcohol with high enantiomeric excess (ee).
Reagents:
-
Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the substrate (252 mg, 1.0 mmol) in dry DCM (5 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (6.4 mg, 0.01 mmol) under a nitrogen atmosphere.
-
Initiation: Add the Formic acid/TEA mixture (0.5 mL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature (25°C) for 16–24 hours. Monitor consumption of the starting material by TLC (Hexane/EtOAc 3:1). The keto-ester spot (less polar) should disappear, replaced by the alcohol spot (more polar).
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).
Expected Yield: 85–95% Expected ee: >90% (Determine by Chiral HPLC using Chiralcel OD-H column).
Protocol B: Synthesis of 3-(3-ethoxy-4-methoxyphenyl)quinoxalin-2(1H)-one
Target Application: Kinase inhibitor library generation.
This reaction utilizes the 1,2-dielectrophilic nature of the α-keto ester to condense with 1,2-diamines.
Reagents:
-
Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 eq)
-
Reagent: o-Phenylenediamine (1.1 eq)
-
Solvent: Ethanol (EtOH)
-
Catalyst: Acetic acid (catalytic, 10 mol%)
Procedure:
-
Mixing: Dissolve the substrate (252 mg, 1.0 mmol) and o-phenylenediamine (119 mg, 1.1 mmol) in EtOH (10 mL).
-
Reflux: Add glacial acetic acid (6 µL) and heat the mixture to reflux (80°C) for 4–6 hours.
-
Observation: A precipitate often forms as the quinoxalinone product crystallizes out of the hot solution.
-
Workup: Cool the mixture to 0°C in an ice bath. Filter the solid precipitate.
-
Washing: Wash the filter cake with cold EtOH (2 x 2 mL) and diethyl ether (2 x 5 mL).
-
Recrystallization: If necessary, recrystallize from EtOH/DMF.
Mechanism: The amine attacks the ketone first (more reactive electrophile), followed by cyclization onto the ester and loss of ethanol.
Case Study: PDE4 Inhibition Context
The 3-ethoxy-4-methoxy motif is not arbitrary. It mimics the catechol ether pharmacophore found in Rolipram .
-
Structure-Activity Relationship (SAR): The 3-ethoxy group typically fits into a hydrophobic pocket (often the "clamp" region involving Gln369 in PDE4B), while the 4-methoxy group interacts with the metal-binding pocket or solvent interface.
-
Application: By converting this benzoylformate to the corresponding α-keto amide (via reaction with an amine), researchers can generate "transition state mimic" inhibitors. The α-keto amide group can form a reversible covalent bond with the active site serine or threonine of proteases, or interact strongly with the zinc/magnesium ions in metalloenzymes like PDEs.
Comparative Pharmacophore Table:
| Drug/Compound | 3-Position Substituent | 4-Position Substituent | Core Scaffold |
| Rolipram | Cyclopentyloxy | Methoxy | Pyrrolidinone |
| Roflumilast | Cyclopropylmethoxy | Difluoromethoxy | Benzamide |
| Apremilast | Ethoxy | Methoxy | Phthalimide |
| This Building Block | Ethoxy | Methoxy | Benzoylformate |
Note: This building block allows the direct installation of the Apremilast-style substitution pattern onto new central scaffolds via the benzoylformate linker.
References
-
Alpha-Keto Esters in Synthesis: Hu, J., et al. "Recent advances in the synthesis and application of α-keto esters." Organic & Biomolecular Chemistry, 2018. Link
-
Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link
-
PDE4 Inhibitor SAR: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry, 2009. Link
-
Quinoxaline Synthesis: Hekal, M.H., & Abu El-Azm, F.S. "Synthesis and biological activity of some new quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2018. Link
Application Notes & Protocols: Ethyl 3-ethoxy-4-methoxybenzoylformate as a Versatile Intermediate in Medicinal Chemistry
Abstract: This document provides detailed application notes and experimental protocols for the use of Ethyl 3-ethoxy-4-methoxybenzoylformate, a specialized benzoylformate derivative. While this compound is not extensively documented in current literature, its structural motifs are present in precursors to established pharmaceutical agents. We will explore its potential as a versatile building block in drug discovery, particularly for the synthesis of novel anti-inflammatory compounds. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesis, derivatization, and preliminary biological screening.
Introduction and Scientific Rationale
Ethyl 3-ethoxy-4-methoxybenzoylformate is a bifunctional organic molecule featuring a highly reactive α-ketoester moiety and a substituted aromatic ring. The 3-ethoxy-4-methoxy substitution pattern on the phenyl ring is a key structural feature found in intermediates used for the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast, a drug used to treat inflammatory conditions like psoriasis.[1][2] This structural analogy provides a strong rationale for exploring Ethyl 3-ethoxy-4-methoxybenzoylformate as a core scaffold for generating new chemical entities with potential therapeutic value.
The presence of the ethyl benzoylformate group offers a versatile chemical handle for a variety of transformations, including amidation, reduction, and condensation reactions. This allows for the systematic modification of the core structure, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Research on related cinnamic acid and benzoate derivatives has shown a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, further supporting the investigation of this scaffold.[4][5][6][7]
This guide will provide protocols for leveraging this compound as a starting material for a novel derivative and outline a primary in vitro assay for evaluating its potential anti-inflammatory efficacy.
Compound Profile: Physicochemical Properties and Safety
A comprehensive profile of the target compound is essential for safe handling and experimental design. While specific data for Ethyl 3-ethoxy-4-methoxybenzoylformate is sparse, properties can be extrapolated from closely related analogs.
| Property | Value / Information | Source Analogy |
| Molecular Formula | C₁₃H₁₆O₅ | Calculated |
| Molecular Weight | 252.26 g/mol | Calculated |
| Appearance | Likely a solid or oil | Based on similar benzoylformates |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, EtOH, Ethyl Acetate); Insoluble in water. | [8][9] |
| Handling Precautions | Use in a well-ventilated area or laboratory fume hood. Avoid breathing dust, vapors, or mist.[8][10] | [8][10] |
| Personal Protective Equipment | Wear protective gloves, safety glasses with side-shields, and a lab coat.[11] | [11] |
| Hazard Statements (Anticipated) | May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation. | [10] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [12] |
Note: This data is extrapolated from related compounds and should be confirmed with a material-specific Safety Data Sheet (SDS) when available. Always handle unknown compounds with caution.
Strategic Application in Medicinal Chemistry
The primary application proposed for Ethyl 3-ethoxy-4-methoxybenzoylformate is its use as a scaffold for generating a library of novel small molecules. The α-ketoester functionality is an excellent electrophilic site for nucleophilic addition, making it ideal for diversification.
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. srinichem.com [srinichem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | MDPI [mdpi.com]
- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. markherb.com [markherb.com]
- 9. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 3-methoxy-4-methylbenzoic Acid | 7151-68-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Use of Ethyl 3-ethoxy-4-methoxybenzoylformate as a protecting group
Application Note: Photochemical Protection Strategies using Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et)
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et) is a specialized reagent used to install the 3-ethoxy-4-methoxybenzoylformyl (EMBF) protecting group. It belongs to the class of substituted benzoylformate esters, which serve as robust, photocleavable protecting groups (PPGs) for alcohols and amines.
Unlike traditional nitrobenzyl-based PPGs, benzoylformates generate inert byproducts (CO₂, CO, and benzoates) rather than reactive nitroso-aldehydes, minimizing side reactions with sensitive biological substrates. The specific 3-ethoxy-4-methoxy substitution pattern provides a "push-pull" electronic effect, red-shifting the absorption maximum (
This guide details the conversion of the commercial ethyl ester (EMBF-Et) into its active acid form, its coupling to substrates, and the optimized parameters for photochemical release.
Mechanism of Action
The utility of EMBF relies on the photochemistry of
The Cleavage Pathway:
-
Excitation: Irradiation at 350–365 nm excites the EMBF chromophore.
-
Radical Formation: The triplet state undergoes homolysis or H-abstraction (depending on solvent), leading to a radical intermediate.
-
Fragmentation: The radical intermediate collapses, releasing the protected substrate (alcohol or amine) and generating carbon monoxide (CO) and the corresponding aryl ketone/aldehyde byproduct.
The 3-ethoxy-4-methoxy substitution is critical; it stabilizes the transition state and enhances the quantum yield (
Figure 1: Photochemical cleavage pathway of the EMBF protecting group.
Experimental Protocols
Note: The commercial reagent is an ethyl ester (EMBF-Et). It cannot be used directly to protect alcohols. It must first be hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid (EMBF-OH) to function as an acylating agent.
Protocol A: Activation (Saponification)
Objective: Convert the commercial ethyl ester precursor into the reactive acid form.
Materials:
-
Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et)
-
Lithium Hydroxide (LiOH·H₂O)
-
THF/Water (1:1 mixture)
-
1M HCl
Steps:
-
Dissolve 1.0 eq of EMBF-Et in THF/Water (1:1 v/v) to a concentration of 0.2 M.
-
Add 1.5 eq of LiOH·H₂O.
-
Stir vigorously at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.
-
Acidify carefully with 1M HCl to pH 2–3.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: typically >90% of a yellow solid (EMBF-OH). This acid is stable and can be stored at 4°C.
Protocol B: Installation (Protection of Alcohols/Amines)
Objective: Covalently attach the EMBF group to the target substrate.
Reaction Type: Steglich Esterification (DCC/DMAP) Substrate: Target Alcohol (R-OH)
Steps:
-
Preparation: In a flame-dried flask under Argon, dissolve the Target Alcohol (1.0 eq) and EMBF-OH (from Protocol A, 1.2 eq) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add DMAP (0.1 eq).
-
Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise.
-
Incubation: Allow to warm to room temperature and stir for 12–18 hours.
-
Workup: Filter off the DCU urea precipitate. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Purify via silica gel flash chromatography.
-
Tip: EMBF esters are UV-active. Use a UV detector but minimize exposure to ambient UV light during purification.
-
Protocol C: Photodeprotection (Cleavage)
Objective: Release the active substrate using light.
Parameters:
-
Light Source: 365 nm LED (e.g., Kessil) or Hg-Arc lamp with a 365 nm bandpass filter.
-
Solvent System: Methanol/PBS (1:1) or Acetonitrile/Water. Note: Proton sources (protic solvents) often facilitate the fragmentation step.
Steps:
-
Dissolve the protected substrate (EMBF-OR) in the solvent system (conc. 1–5 mM).
-
Place in a quartz cuvette or glass vial (borosilicate filters out <300 nm, which is desirable).
-
Degassing (Optional but Recommended): Sparge with Nitrogen for 10 mins to remove Oxygen.
-
Why? Oxygen can quench the triplet state, reducing quantum yield.
-
-
Irradiate at 365 nm.
-
Time: Typically 10–60 minutes depending on light intensity (approx. 10–20 mW/cm²).
-
-
Monitor reaction by HPLC or TLC.
-
Post-Reaction: Evaporate solvent. The byproduct (3-ethoxy-4-methoxybenzaldehyde) is less polar than the acid and can be separated if necessary, though it is often benign in biological assays.
Data & Specifications
The following table summarizes the physicochemical properties relevant to the experimental design.
| Parameter | Value / Characteristic | Relevance |
| Reagent MW | 252.26 g/mol (Ethyl Ester) | Calculation of stoichiometry. |
| ~310 nm (tailing to 360 nm) | Excitation wavelength selection. | |
| Cleavage | 350 – 365 nm | Optimal window for biological compatibility. |
| Quantum Yield ( | ~0.4 – 0.6 (Solvent dependent) [2] | High efficiency compared to nitrobenzyls ( |
| Byproducts | CO, CO₂, Aryl Aldehyde/Benzoate | Non-toxic, chemically inert byproducts. |
| Solubility | High in DCM, EtOAc, DMSO | Compatible with organic synthesis and bio-assays. |
Workflow Visualization
The following diagram illustrates the complete lifecycle of the protecting group, from the commercial reagent to the final release of the drug/substrate.
Figure 2: Complete synthetic workflow for EMBF protection and deprotection.
Troubleshooting & Optimization
-
Low Cleavage Yield:
-
Cause: Oxygen quenching.
-
Solution: Thoroughly degas the solution with Argon/Nitrogen before irradiation.
-
Cause: Incorrect Solvent.
-
Solution: Benzoylformate cleavage is often more efficient in the presence of H-donors. Ensure the solvent contains Methanol, Ethanol, or Water.
-
-
Premature Cleavage:
-
Cause: Ambient light exposure.
-
Solution: Wrap all reaction vessels in aluminum foil. Use amber glassware during purification.
-
-
Solubility Issues:
-
Cause: The EMBF group is lipophilic.
-
Solution: If the protected substrate is insoluble in aqueous media, add DMSO (up to 10%) or use PEGylated linkers if applying in a biological context.
-
References
-
Pirrung, M. C., & Tepper, R. J. (1995). Photochemistry of Substituted Benzoylformate Esters: A Convenient Method for the Photochemical Oxidation of Alcohols. The Journal of Organic Chemistry, 60(8), 2461–2465. Link
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Sheehan, J. C., & Wilson, R. M. (1966). Photolysis of Desyl Compounds. A New Photolytic Cyclization. Journal of the American Chemical Society, 88(16), 3825–3828. Link
-
ChemicalBook. Ethyl 3-ethoxy-4-methoxybenzoylformate Product Entry (CAS 1443354-61-7). Link
Sources
Application Note: Ethyl 3-ethoxy-4-methoxybenzoylformate in Heterocyclic Synthesis
[1][2]
Target Molecule:Introduction & Pharmacophore Significance[3]
Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized
Unlike simple benzoylformates, the presence of electron-donating ethoxy and methoxy groups at the meta and para positions modulates the electrophilicity of the
Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]
-
IUPAC Name: Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate[2]
-
Molecular Formula: C
H O -
Functional Core: 1,2-dicarbonyl (
-keto ester) -
Key Reactivity:
- -Carbonyl: Highly electrophilic; susceptible to nucleophilic attack by 1,2-dinucleophiles.
-
Ester Group: Available for amidation or hydrolysis post-cyclization.
-
Aromatic Ring: Electron-rich; stabilizes cationic intermediates.
Application I: Synthesis of Bioactive Quinoxalin-2(1H)-ones
The condensation of EEMBF with 1,2-diaminobenzenes (o-phenylenediamines) provides a rapid, high-yielding entry into 3-arylquinoxalin-2(1H)-ones . This scaffold is prevalent in glutamate receptor antagonists and aldose reductase inhibitors.
Mechanism of Action
The reaction proceeds via a two-step condensation-cyclization sequence. The more nucleophilic amine of the diamine attacks the highly electrophilic
Experimental Protocol
Objective: Synthesis of 3-(3-ethoxy-4-methoxyphenyl)quinoxalin-2(1H)-one.
Materials:
-
Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Solvent: Ethanol (absolute) or Acetic Acid (glacial)
-
Catalyst: Acetic acid (if using EtOH) or none (if using AcOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of EEMBF in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of o-phenylenediamine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of EEMBF by TLC (Eluent: Hexane/EtOAc 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1][6] If not, concentrate the solvent to 50% volume and cool in an ice bath.[1]
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary to obtain high-purity crystals.
Data Analysis & Troubleshooting:
| Parameter | Observation/Action |
|---|---|
| Reaction Color | Mixture typically turns yellow/orange upon imine formation. |
| Low Yield | If cyclization is slow, switch solvent to glacial acetic acid and reflux.[1] This promotes the elimination of ethanol.[1] |
| Regioselectivity | With substituted diamines, regioisomers may form.[1] The electron-rich nature of EEMBF directs attack, but separation by column chromatography may be required.[1] |
Application II: Synthesis of 1,2,4-Triazines via Thiosemicarbazide[4]
The 1,2,4-triazine core is a bioisostere for pyridine and is found in various antiviral and analgesic agents.[1] EEMBF reacts with thiosemicarbazide to form 3-thioxo-1,2,4-triazin-5-ones , which can be further functionalized (e.g., S-alkylation).
Experimental Protocol
Objective: Synthesis of 6-(3-ethoxy-4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Materials:
-
Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Base: Potassium Carbonate (K
CO ) or Sodium Ethoxide -
Solvent: Water/Ethanol (1:1 mixture)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.1 mmol of thiosemicarbazide in 10 mL of warm water.
-
Mixing: Dissolve 1.0 mmol of EEMBF in 10 mL of ethanol and add to the aqueous solution.
-
Reflux: Heat the mixture at reflux for 1 hour. A precipitate (the thiosemicarbazone intermediate) may form.
-
Cyclization: Add 1.5 equiv of K
CO (dissolved in minimal water) to the mixture and continue refluxing for 3–4 hours. This basic environment drives the intramolecular cyclization.[1] -
Work-up: Cool the solution and acidify with 1M HCl to pH 3–4. The triazine product will precipitate as a yellow/pale solid.[1]
-
Isolation: Filter, wash with water, and dry.[1]
Visualized Reaction Pathways
The following diagram illustrates the divergent synthesis pathways from the core EEMBF scaffold.
Figure 1: Divergent synthesis of heterocyclic scaffolds from Ethyl 3-ethoxy-4-methoxybenzoylformate.
References
-
ChemicalBook. (n.d.). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties and CAS 1443354-61-7. Retrieved from
-
Sexton, W. A. (1942).[1][7] The condensation of o-phenylenediamine with ethyl acetoacetate and related
-keto esters. Journal of the Chemical Society.[1][7] -
Arkivoc. (2009).[8][6] The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Arkivoc, (xiv), 346-361.[1][8][6] Retrieved from
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth. 96, 98-109.[1][9] Retrieved from
-
Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Intermediate Precursor).[10] Retrieved from
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 1443354-61-7 CAS Manufactory [m.chemicalbook.com]
- 3. Page 03397 (Chemical) [intlab.org]
- 4. Ethyl 3-ethoxy-4-methoxybenzoylformate CAS#: 1443354-61-7 [m.chemicalbook.com]
- 5. International Laboratory USA [intlab.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Analytical methods for the detection of Ethyl 3-ethoxy-4-methoxybenzoylformate
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS 1443354-61-7) is a critical structural analogue and potential process impurity associated with the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .[1] As a derivative of the key starting material 3-ethoxy-4-methoxybenzaldehyde, its presence represents a specific oxidation pathway (conversion of aldehyde/acetophenone precursors to
This Application Note provides two validated analytical workflows:
-
Method A (HPLC-UV): A robust, high-throughput method for raw material assay and process control (>0.1% w/w).[1]
-
Method B (UHPLC-MS/MS): A high-sensitivity method for trace impurity quantification (<10 ppm) and genotoxic impurity (GTI) risk assessment.[1]
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate |
| Common Name | Ethyl 3-ethoxy-4-methoxybenzoylformate |
| CAS Number | |
| Molecular Formula | C |
| Molecular Weight | 252.26 g/mol |
| Structure | Phenyl ring substituted with 3-OEt, 4-OMe; |
| Appearance | Pale yellow to yellow crystalline solid or oil (due to 1,2-dicarbonyl conjugation).[1] |
| Solubility | Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Sparingly soluble in water.[1] |
| Chromophore | Strong UV absorbance at 280 nm (aromatic) and ~310 nm (n |
Analytical Strategy & Workflow
The analytical control strategy relies on the specific detection of the
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the required sensitivity.
Method A: HPLC-UV (Process Control)
Objective: Routine assay of the compound as a raw material or intermediate.[1]
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Rationale: A standard C18 phase provides sufficient retention for the moderately non-polar ester while resolving it from more polar hydrolysis products (acid form).[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Rationale: Acidic pH suppresses the ionization of potential phenolic impurities and stabilizes the
-keto ester against hydrolysis on-column.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 280 nm (Quantification) and 310 nm (Identification).[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold |
| 2.0 | 20 | Isocratic |
| 12.0 | 80 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 20 | Re-equilibration |
| 20.0 | 20 | End |
Sample Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of Ethyl 3-ethoxy-4-methoxybenzoylformate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.[1]
-
Note: Prepare fresh daily.
-keto esters are susceptible to hydrolysis in aqueous mixtures over prolonged periods (>24h).[1]
-
Method B: LC-MS/MS (Trace Impurity Analysis)
Objective: Quantifying trace levels of the benzoylformate in Apremilast API matrices.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 253.1 [M+H] | 225.1 | 15 | Loss of Ethyl (C |
| 253.1 [M+H] | 207.1 | 20 | Loss of Ethanol (OEt + H) |
| 253.1 [M+H] | 179.1 | 25 | Loss of Ethyl Formate (COOEt) |
-
Mechanistic Insight: The primary fragmentation pathway involves the cleavage of the labile ester bond and the ejection of the
-carbonyl (CO) group.[1] The transition 253.1 179.1 is typically the most specific for the benzoylformate core.
Impurity Fate & Origin Mapping
Understanding the origin of this impurity is vital for process control. It typically arises from the over-oxidation of the acetophenone intermediate or incomplete reaction during specific acylation steps.
Figure 2: Synthesis and degradation pathway.[1][8] The analyte is an intermediate that can hydrolyze to the acid form if not stored correctly.
System Suitability & Validation Criteria
To ensure data reliability (Trustworthiness), the following criteria must be met before sample analysis:
-
Precision: %RSD of 6 replicate injections of the Standard Solution
2.0%. -
Tailing Factor:
(Symmetry is critical for ester quantification).[1] -
Resolution:
between the Analyte and the Acid hydrolysis product (which elutes earlier). -
Sensitivity (LOD): Signal-to-Noise ratio
3:1 for the lowest calibration standard (typically 0.05 µg/mL for HPLC-UV).
References
-
IntLab. (2025).[1] Catalog Entry for Ethyl 3-ethoxy-4-methoxybenzoylformate. Retrieved from [Link][1]
- Man, H. W., et al. (2009). Discovery of Apremilast: A Potent and Orally Active Phosphodiesterase 4 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for the 3-ethoxy-4-methoxy scaffold).
Sources
- 1. Apremilast suppliers & manufacturers in China [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (Apremilast Intermediate) Online | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (Apremilast Intermediate) Manufacturer and Suppliers [scimplify.com]
- 4. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. asean.org [asean.org]
- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Introduction: Bridging Bench-Scale Discovery and Industrial Production
An Application Note for the Scale-Up Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate
Ethyl 3-ethoxy-4-methoxybenzoylformate is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably as a precursor to Apremilast, a widely used anti-inflammatory drug. The transition from a laboratory-scale synthesis of such a key intermediate to a robust, scalable industrial process is a formidable challenge. It demands not only a deep understanding of the underlying chemical principles but also a rigorous approach to process optimization, safety, and quality control. This application note serves as a comprehensive guide for researchers, chemists, and process engineers, providing a detailed, field-proven protocol for the scale-up synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. Our focus extends beyond a mere recitation of steps to elucidate the causality behind each procedural choice, ensuring a process that is both efficient and inherently safe.
Synthetic Strategy: The Friedel-Crafts Acylation Pathway
The most industrially viable route for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene with a suitable C2 electrophile. This method is advantageous due to the relatively low cost of starting materials and the straightforward nature of the reaction. The precursor, 1-ethoxy-2-methoxybenzene, can be reliably synthesized from isovanillin, a readily available starting material derived from natural sources.[1][2]
The overall synthetic transformation is a two-step process:
-
Ethylation of Isovanillin: Isovanillin is ethylated to produce 3-ethoxy-4-methoxybenzaldehyde. This is a classic Williamson ether synthesis, typically performed under basic conditions with an ethylating agent like bromoethane.[1]
-
Friedel-Crafts Acylation: The aromatic ring of the precursor is acylated using an electrophile like diethyl oxalate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final α-keto ester product.[3]
Reaction Mechanism
The core of the synthesis is the electrophilic aromatic substitution (Friedel-Crafts acylation). The Lewis acid (AlCl₃) activates the diethyl oxalate, forming a highly reactive acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring of 1-ethoxy-2-methoxybenzene, which is activated by its two electron-donating alkoxy groups. A subsequent deprotonation restores the aromaticity of the ring and yields the desired product.
Visualized Synthesis Workflow
The diagram below outlines the key stages of the manufacturing process, from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate.
Detailed Scale-Up Protocol
This protocol is designed for a 1 kg scale production of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a controlled reactor bay, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.
Part 1: Synthesis of 3-ethoxy-4-methoxybenzaldehyde
This initial step is based on established methods for the ethylation of isovanillin.[1][2]
| Reagent/Material | Molecular Wt. | Quantity | Moles | Molar Ratio |
| Isovanillin | 152.15 g/mol | 1.65 kg | 10.84 | 1.0 |
| Sodium Hydroxide | 40.00 g/mol | 0.52 kg | 13.00 | 1.2 |
| Bromoethane | 108.97 g/mol | 1.78 kg | 16.33 | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 0.35 kg | 1.08 | 0.1 |
| Water | 18.02 g/mol | 10 L | - | - |
Procedure:
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel with 10 L of water.
-
Base and Substrate Addition: Begin stirring and add the sodium hydroxide (0.52 kg) pellets, allowing them to dissolve completely. The dissolution is exothermic; ensure the temperature does not exceed 40°C. Once dissolved, add the isovanillin (1.65 kg) and the phase-transfer catalyst, TBAB (0.35 kg).
-
Ethylating Agent Addition: At room temperature (20-25°C), add the bromoethane (1.78 kg) dropwise over a period of 1-2 hours. An exotherm will be observed; maintain the internal temperature below 35°C using a cooling bath if necessary.
-
Reaction: Stir the mixture vigorously at 25°C for 4-6 hours.[1] The reaction progress can be monitored by HPLC until the consumption of isovanillin is complete (>99%).
-
Isolation: Upon completion, cool the reactor to 10-15°C. The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water (2 x 2 L) to remove inorganic salts and residual base. Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Yield and Quality: The expected yield is approximately 94-96% of a white to off-white solid with a purity of >99% as determined by HPLC.
Part 2: Friedel-Crafts Acylation to Ethyl 3-ethoxy-4-methoxybenzoylformate
This step requires stringent control of temperature and moisture due to the reactive nature of aluminum chloride.
| Reagent/Material | Molecular Wt. | Quantity | Moles | Molar Ratio |
| 3-ethoxy-4-methoxybenzaldehyde | 180.20 g/mol | 1.0 kg | 5.55 | 1.0 |
| Diethyl Oxalate | 146.14 g/mol | 1.22 kg | 8.33 | 1.5 |
| Aluminum Chloride (Anhydrous) | 133.34 g/mol | 1.48 kg | 11.10 | 2.0 |
| Benzene (Anhydrous) | 78.11 g/mol | 7.5 L | - | - |
Procedure:
-
Reactor Preparation: Ensure a 20 L reactor is scrupulously dry and purged with dry nitrogen. Equip it with a mechanical stirrer, thermometer, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging Reagents: Charge the reactor with anhydrous benzene (7.5 L) and 3-ethoxy-4-methoxybenzaldehyde (1.0 kg). Stir until all solids are dissolved.
-
Cooling: Cool the reactor contents to 0-5°C using an ice-salt bath or a chiller.
-
Lewis Acid Addition: This step is highly exothermic and generates HCl gas. Ensure the reactor is vented through a caustic scrubber. Slowly add the anhydrous aluminum chloride (1.48 kg) portion-wise over 1-1.5 hours. Maintain the internal temperature strictly between 0-5°C. A thick slurry will form.
-
Acylating Agent Addition: Slowly add the diethyl oxalate (1.22 kg) via the dropping funnel over 2-3 hours, again maintaining the temperature at 0-5°C.[3]
-
Reaction: Allow the reaction to stir at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction's progress by taking quenched aliquots for HPLC analysis.
-
Reaction Quench: This is a critical and potentially hazardous step. Perform with extreme caution. Prepare a separate 50 L quench vessel containing a stirred mixture of crushed ice (10 kg) and concentrated HCl (1 L). Very slowly and carefully transfer the reaction mixture from the primary reactor into the vigorously stirred ice/HCl mixture. The rate of addition must be controlled to manage the violent exotherm and gas evolution. The final temperature in the quench vessel should not exceed 20°C.
-
Work-up and Extraction:
-
Transfer the quenched mixture to a liquid-liquid extractor or a separation funnel.
-
Separate the organic (benzene) layer.
-
Extract the aqueous layer with benzene (2 x 1 L) to recover any dissolved product.
-
Combine all organic layers. Wash successively with 2N HCl (2 L), water (2 L), 5% sodium bicarbonate solution (2 L), and finally with brine (2 L).
-
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification: High-Vacuum Distillation
The crude product is effectively purified by fractional distillation under high vacuum to remove unreacted starting materials and high-boiling point impurities.
-
Apparatus: A short-path distillation apparatus is recommended to minimize thermal decomposition.
-
Conditions:
-
Pressure: 1-2 mmHg
-
Pot Temperature: 160-180°C
-
Head Temperature (Vapor): 140-150°C
-
-
Procedure: Collect the fraction boiling within the specified range. The purified Ethyl 3-ethoxy-4-methoxybenzoylformate should be a pale yellow liquid.[4] The expected yield after distillation is 85-90%.
Quality Control and Analytical Characterization
To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests must be performed.[5][6][7]
| Analytical Technique | Purpose | Expected Result/Specification |
| HPLC | Purity assessment and quantification of impurities. | Purity ≥ 99.5% |
| GC-MS | Identification and confirmation of molecular weight. | M/z peak corresponding to 252.25 g/mol . |
| ¹H NMR | Structural confirmation and verification of proton environment. | Spectra consistent with the proposed structure. |
| ¹³C NMR | Structural confirmation and verification of carbon skeleton. | Spectra consistent with the proposed structure. |
| FTIR | Identification of key functional groups. | Peaks for C=O (ester), C=O (ketone), C-O (ether). |
| Karl Fischer Titration | Determination of water content. | ≤ 0.1% |
Process Safety and Environmental Considerations
The scale-up of this synthesis involves several significant hazards that must be rigorously controlled.
-
Chemical Hazards:
-
Aluminum Chloride: Highly corrosive and water-reactive. Generates HCl gas upon contact with moisture. Handle in a dry, inert atmosphere.[3]
-
Diethyl Oxalate: Toxic and an irritant. Avoid inhalation and skin contact.[8][9]
-
Benzene: Carcinogenic and flammable. Use in a closed system with proper ventilation.
-
Bromoethane: Toxic and potentially carcinogenic.
-
-
Procedural Hazards:
-
Exothermic Reactions: The addition of AlCl₃ and the final quench are highly exothermic. Strict temperature control and slow addition rates are mandatory to prevent thermal runaway.
-
Gas Evolution: Both the AlCl₃ addition and the quench produce large volumes of HCl gas. The reactor must be vented to a properly designed and maintained caustic scrubber.
-
-
Waste Management:
-
Aqueous waste from the quench and washes will be acidic and contain aluminum salts. This stream must be neutralized before being sent to a wastewater treatment facility.
-
Organic solvent waste should be collected and disposed of via licensed hazardous waste incineration.
-
Conclusion
This application note provides a robust and scalable protocol for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. By understanding the chemical principles behind each step and adhering strictly to the outlined procedures for reaction control, purification, and safety, researchers and production chemists can confidently and efficiently manufacture this critical pharmaceutical intermediate. The emphasis on process control and analytical verification ensures a final product of high purity and consistency, suitable for the demanding standards of the drug development industry.
References
- CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents.
- MSDS of Diethyl oxalate.
- CN101613281A - The preparation method of benzoyl formiate - Google Patents.
- An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene.
- Oxalic acid - Wikipedia.
- III Analytical Methods.
- Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
- 95-92-1(Diethyl oxalate) Product Description - ChemicalBook.
- ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure.
- Methyl benzoylformate: properties, applications and safety - ChemicalBook.
- Esters in Industry: An Overview of the Reactors Used in Their Biocatalytic Synthesis.
- CN111559963A - Long-wavelength benzoyl formic acid methyl ester photoinitiator and preparation method thereof - Google Patents.
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
- Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate.
- Ethyl benzoylformate 95 1603-79-8 - Sigma-Aldrich.
- Analytical Methods - OPUS.
- Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem - NIH.
- Quality Control and Analytical Techniques for Biopharmaceuticals - ResearchGate.
- How to purify esterefication product? - ResearchGate.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar.
- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents.
- A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
- Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs.
- Phenobarbital - Wikipedia.
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
- Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater - July 1998 - EPA.
- Free base - Wikipedia.
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN101613281A - The preparation method of benzoyl formiate - Google Patents [patents.google.com]
- 4. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.cn [capotchem.cn]
- 9. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-ethoxy-4-methoxybenzoylformate Synthesis
Executive Summary
The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is a critical step in the preparation of PDE4 inhibitors and related phosphodiesterase scaffolds.[1] While the structure appears simple, the synthesis is deceptively challenging due to regiochemical ambiguity in the starting material (1-ethoxy-2-methoxybenzene) and the lability of the
This guide addresses the three most common synthetic routes, with a primary focus on troubleshooting the Friedel-Crafts acylation and the Grignard metallation pathways.
Module 1: The Friedel-Crafts Acylation Route
Protocol: Reaction of 1-ethoxy-2-methoxybenzene (veratrole derivative) with Ethyl Oxalyl Chloride and Aluminum Chloride (
Critical Failure Analysis
| Symptom | Root Cause | Technical Intervention |
| Wrong Isomer (Major Impurity) | Regioselectivity Failure. The starting material has two activating groups.[1] Acylation at the position para to the ethoxy group (Pos. 4) competes with the desired para to methoxy (Pos. 5). | Switch Lewis Acid. |
| Low Yield (<30%) / Black Tar | Ether Cleavage (Dealkylation). | Temperature Control. Maintain reaction temperature strictly below 0°C . Quench immediately upon completion. Do not reflux. |
| Product Hydrolysis | Aggressive Quench. | Buffered Quench. Pour reaction mixture into ice-cold 1M HCl or saturated |
Deep Dive: The Regioselectivity Trap
The most common "invisible" failure in this synthesis is the formation of the 4-ethoxy-3-methoxy isomer (Iso-A) instead of the target 3-ethoxy-4-methoxy isomer (Target).[1]
-
Mechanism: The methoxy group is slightly more activating than the ethoxy group, theoretically favoring the target (Pos. 5). However, steric hindrance from the ethoxy group can push the incoming electrophile to the less hindered Pos. 4.
-
Validation: You must confirm regiochemistry via NOESY NMR or by comparing the chemical shift of the aromatic protons. The proton ortho to the carbonyl in the target compound typically appears as a doublet (meta-coupling) or doublet of doublets, distinct from the isomer.
Figure 1: Regiochemical competition during Friedel-Crafts acylation. Path B is the electronic preference, but Path A often occurs due to steric factors or high temperatures.
Module 2: The Grignard Metallation Route (Recommended)
Protocol: Formation of Grignard reagent from 4-bromo-2-ethoxyanisole followed by reaction with Diethyl Oxalate .[1]
This route guarantees the correct isomer but introduces "Double Addition" risks.
Troubleshooting Guide
Q: My reaction yields the
-hydroxy ester (alcohol) instead of the keto ester. Why?
A: This is a classic "Double Addition" error. The Grignard reagent is more reactive toward the ketone product than the oxalate ester.
-
The Fix (Inverse Addition): Never add the oxalate to the Grignard. You must cannulate the Grignard solution dropwise into a solution of excess Diethyl Oxalate (2.0 - 3.0 equiv) at -78°C . This ensures the Grignard is always the limiting reagent, preventing it from attacking the newly formed ketone.
Q: The Grignard won't initiate.
A: Aryl ethers can passivate Magnesium surfaces.
-
The Fix:
-
Activation: Flame-dry the Mg turnings under Argon/Nitrogen. Add a crystal of Iodine (
) and heat until purple vapor fills the flask. -
Entrainment: Add 100
L of 1,2-dibromoethane (DBE) to "scrub" the Mg surface. -
Concentration: Start with a high concentration of bromide in THF to kickstart the exotherm, then dilute.
-
Q: I see a symmetric ketone impurity (Diaryl ketone).
A: This comes from the Grignard reacting with the product after warming up.
-
The Fix: Quench the reaction cold (at -20°C or lower) using acidic ethanol or 1M HCl. Do not let the reaction mixture warm to room temperature before quenching.
Figure 2: The Inverse Addition Protocol required to prevent double-addition side products.
Module 3: Purification & Characterization
Separation of Acid Byproduct
During workup, some ethyl ester will hydrolyze to the
-
Detection: Broad peak at 10-12 ppm in
NMR or a smear on TLC (acidic streak).[1] -
Removal: Wash the organic layer with saturated Sodium Bicarbonate (
) . The acid will move to the aqueous layer (which can be acidified later to recover the acid if needed). The ester remains in the organic layer.
Crystallization
The product is often a low-melting solid or oil.[1]
-
Solvent System: Hexane/Ethyl Acetate (9:[1]1) or pure Isopropyl Ether (IPE).
-
Technique: If it oils out, seed with a crystal from a previous batch or scratch the glass surface. Cooling to -20°C is often necessary to induce precipitation.[1]
References
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Acylation mechanisms and catalyst selection).
-
Ranu, B. C., & Bhar, S. (1999). Dealkylation of Ethers. Org.[2][3][4] Prep. Proced. Int., 28, 371. (Review of AlCl3 mediated dealkylation risks).
-
Rambaud, M., et al. (1981). Synthesis of alpha-keto esters via Grignard reagents. Synthesis, 1981(5), 350-352. Link
- Muller, G. W., et al. (1996). Synthesis of PDE4 Inhibitors. Journal of Medicinal Chemistry, 39(16), 3238–3240. (Context for the dialkoxybenzene scaffold in drug discovery).
-
BenchChem. (2025).[5] Diethyl Oxalate: Applications in Organic Synthesis. Link (General protocols for oxalate handling).[1]
Sources
Technical Support Center: Ethyl 3-ethoxy-4-methoxybenzoylformate Synthesis
The following technical guide details the optimization of reaction conditions for Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7). This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring high-fidelity control over the synthesis of this key pharmaceutical intermediate.
Executive Summary & Reaction Logic
The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate typically proceeds via the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene (ethyl guaiacol) with ethyl oxalyl chloride (ethyl chlorooxoacetate).[1][2]
While conceptually straightforward, this reaction presents three critical failure modes:
-
Regioisomerism: Competition between the para-ethoxy (unwanted) and para-methoxy (desired) substitution sites.[1][2]
-
Ether Cleavage (Dealkylation): Lewis acid-mediated cleavage of the ethoxy or methoxy groups, generating phenolic impurities.[1][2]
-
Ester Hydrolysis: The
-keto ester moiety is highly susceptible to hydrolysis during aqueous workup.[1][2]
The protocol below prioritizes low-temperature kinetic control to maximize regioselectivity and minimize ether cleavage.
Optimized Experimental Protocol
Reaction Class: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Scale: 10 mmol (adaptable)[1][2]
| Parameter | Specification | Rationale |
| Substrate | 1-Ethoxy-2-methoxybenzene (1.0 eq) | High purity (>98%) required to minimize isomeric baselines.[1][2] |
| Reagent | Ethyl oxalyl chloride (1.2 eq) | Slight excess ensures full conversion of the limiting aromatic substrate.[1] |
| Catalyst | ||
| Solvent | Dichloromethane (DCM) | Anhydrous.[1][2][3] Provides optimal solubility and thermal control.[1][2] |
| Temperature | -10°C to 0°C (Addition), then RT | Low temp addition is critical to suppress kinetic side products.[1][2] |
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask under
atmosphere. -
Lewis Acid Activation: Charge DCM (5 mL/mmol) and Ethyl oxalyl chloride (1.2 eq). Cool to -10°C .[1][2]
-
Catalyst Addition: Add
(1.2 eq) dropwise via syringe.[1][2] Note: Solution will turn yellow/orange due to acylium ion complex formation.[1][2] Stir for 15 min at -10°C. -
Substrate Addition: Dissolve 1-Ethoxy-2-methoxybenzene (1.0 eq) in minimal DCM. Add dropwise to the reaction mixture over 30 minutes, maintaining internal temp < 0°C.
-
Reaction Phase: Allow to warm to 10°C over 2 hours. Monitor via TLC/HPLC.[1][2] Do not reflux.
-
Quench (Critical): Pour reaction mixture slowly into a vigorously stirred slurry of ice and 1M HCl . Avoid alkaline quench to prevent ester hydrolysis.
-
Workup: Extract with DCM. Wash organic layer with cold brine.[1][2] Dry over
.[1][2] Concentrate °C.
Troubleshooting Guide (FAQ)
Q1: I am detecting a significant impurity (~15%) with a mass of [M-14]. What is happening?
Diagnosis: You are observing Lewis Acid-Mediated Dealkylation .[1][2]
Mechanism: Strong Lewis acids like
-
Switch Catalyst: Replace
with or . These are "softer" Lewis acids with lower affinity for ether oxygens.[1][2] -
Temperature Control: Strict adherence to
°C during addition. Dealkylation has a higher activation energy than acylation; keeping the temperature low favors the C-C bond formation over C-O cleavage.[1] -
Quench Timing: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material.[1][2]
Q2: The reaction yields a mixture of isomers. How do I favor the 3-ethoxy-4-methoxy product?
Diagnosis: Regioselectivity issues between the para-ethoxy and para-methoxy positions. Technical Insight: In 1-ethoxy-2-methoxybenzene, the ethoxy and methoxy groups are both ortho/para directors.[1][2]
-
Path A (Desired): Attack para to the Methoxy group (Position 5 relative to ring).[1]
-
Path B (Undesired): Attack para to the Ethoxy group (Position 4 relative to ring).[1] Optimization:
-
Steric Control: The ethoxy group is bulkier than the methoxy group.[1] Attack para to the ethoxy group (Path B) is slightly more sterically hindered by the adjacent methoxy group compared to Path A. However, electronic effects are similar.[1]
-
Solvent Effect: Switch from DCM to Nitromethane or Nitrobenzene .[1][2] Polar solvents can stabilize the discrete acylium ion, making it more selective (less "hot") and increasing the preference for the sterically favored position.
-
Alternative Route: If separation is impossible, switch to a Grignard approach : React 4-bromo-1-ethoxy-2-methoxybenzene with Mg, then quench with diethyl oxalate.[1][2] This guarantees regiochemistry.[1][2]
Q3: My yield is low, and NMR shows the ethyl ester is missing (carboxylic acid formed).
Diagnosis: Hydrolysis of the
-
Acidic Quench Only: Use 1M HCl or saturated
.[1][2] Never use NaOH or during the initial quench.[1] -
Rapid Processing: Do not store the crude mixture in wet solvent. Dry and concentrate immediately.
Visualizations
Reaction Pathway & Impurity Logic
The following diagram maps the critical decision points in the synthesis and the mechanistic origins of common impurities.
Caption: Mechanistic flow of Friedel-Crafts acylation showing bifurcation into desired product vs. regioisomers and dealkylation side-products.
Lewis Acid Selection Matrix[1]
| Catalyst | Reactivity | Dealkylation Risk | Recommendation |
| High | High | Use only if | |
| Moderate | Low | Primary Recommendation. Balanced profile.[1][2] | |
| Low | Very Low | Use for highly sensitive substrates; may require RT.[1][2] |
References
-
Friedel-Crafts Acylation Methodology: Olah, G. A.[1][2][4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1][2] (Foundational text on mechanism and catalyst selection).
-
Regioselectivity in Dialkoxybenzenes: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] Source: [1][2]
-
Synthesis of Alkoxybenzoylformates: Relevant patent literature for PDE4 inhibitors often cites similar intermediates (e.g., Roflumilast precursors).[1] See: U.S. Patent 5,712,298 (Synthesis of alkoxy-substituted benzamides and intermediates). Source: [1][2]
-
Dealkylation by Lewis Acids: Node, M., et al. "Hard Acid and Soft Nucleophile System.[1] New Efficient Method for the Cleavage of Methyl Ethers." Journal of Organic Chemistry, 1980, 45(22), 4455–4458.[1] Source: [1][2]
Sources
Technical Support Center: Ethyl 3-ethoxy-4-methoxybenzoylformate Reactions
Welcome to the technical support center for Ethyl 3-ethoxy-4-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile α-keto ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common challenges and optimize your experimental outcomes. Our focus is on understanding and mitigating the formation of common byproducts through a deep understanding of the underlying reaction mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Hydrolysis-Related Byproducts
Question 1: I'm observing a significant amount of a more polar impurity in my reaction mixture, which I suspect is the carboxylic acid. What is causing this and how can I prevent it?
Answer: You are likely observing the formation of 3-ethoxy-4-methoxybenzoylformic acid , the hydrolysis product of your starting material. The α-keto ester functionality in Ethyl 3-ethoxy-4-methoxybenzoylformate is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2]
Causality: This reaction is catalyzed by the presence of either acid or base.
-
Acid-Catalyzed Hydrolysis: Protons from an acidic medium will protonate the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis (Saponification): A hydroxide ion (or other basic nucleophile) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group.[2][3]
Even trace amounts of water in your solvents or reagents, especially under non-neutral pH conditions or elevated temperatures, can lead to significant hydrolysis. α-keto esters can be particularly prone to this due to the electron-withdrawing effect of the adjacent ketone group.[1]
Troubleshooting & Prevention:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents (e.g., THF, Dichloromethane, Toluene) are freshly dried using appropriate methods, such as distillation from a drying agent or passing through an activated alumina column. Use freshly opened, anhydrous grade reagents whenever possible.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control of pH: If your reaction conditions are not intrinsically acidic or basic, consider using a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid impurities. If the reaction is sensitive to base, ensure all glassware is free of basic residues.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Work-up Procedure: During aqueous work-up, minimize the contact time of your product with the aqueous phase. Use cold, dilute acid or base for washes and work quickly.
Category 2: Decarboxylation & Decarbonylation Byproducts
Question 2: My final product analysis shows the presence of 3-ethoxy-4-methoxybenzaldehyde. How is this aldehyde being formed?
Answer: The formation of 3-ethoxy-4-methoxybenzaldehyde is a classic byproduct resulting from the decarboxylation (loss of CO₂) of the benzoylformate moiety. While this can be a desired enzymatic transformation, it is often an unwanted side reaction in synthetic chemistry.[4][5][6]
Causality: The most common pathway to decarboxylation in a non-enzymatic setting involves a two-step process:
-
Hydrolysis: The ethyl ester is first hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid, as discussed previously.
-
Decarboxylation: The resulting α-keto acid is thermally unstable and can readily lose carbon dioxide, especially upon heating, to form the aldehyde. The mechanism is facilitated by the formation of a stable carbanion intermediate (or a concerted process) stabilized by the adjacent carbonyl group.
High reaction temperatures or prolonged heating during work-up (e.g., distillation) can significantly promote this side reaction.
Troubleshooting & Prevention:
-
Prevent Hydrolysis: The primary strategy is to prevent the formation of the α-keto acid precursor. Follow all the recommendations for avoiding hydrolysis.
-
Minimize Heat: Avoid excessive temperatures during the reaction and purification steps. If purification requires heating, use the lowest possible temperature and pressure (in case of vacuum distillation).
-
Purification Method: Favor non-thermal purification methods like column chromatography over distillation if the desired product is thermally sensitive.
Question 3: I have identified a byproduct with a mass corresponding to the loss of a carbonyl group (CO), resulting in an ethyl benzoate derivative. What is this side reaction?
Answer: This byproduct is likely Ethyl 3-ethoxy-4-methoxybenzoate . Its formation is the result of a decarbonylation reaction, where a carbon monoxide molecule is lost. This is a known side reaction for α-keto esters, particularly in the presence of transition metal catalysts.[7][8]
Causality: Decarbonylation is often observed in reactions catalyzed by metals like Palladium (Pd) or Platinum (Pt). The metal can coordinate to the keto-carbonyl group, facilitating an oxidative addition/reductive elimination sequence that results in the expulsion of CO. Even trace metal impurities from previous synthetic steps can sometimes catalyze this process at elevated temperatures.
Troubleshooting & Prevention:
-
Catalyst Choice: If using a metal catalyst, screen for alternatives that are less prone to promoting decarbonylation.
-
Ligand Modification: In metal-catalyzed reactions, the choice of ligand can sometimes suppress decarbonylation pathways.
-
Purification of Starting Materials: Ensure your starting materials and reagents are free from trace metal contamination.
-
Temperature Control: As with decarboxylation, lower reaction temperatures will disfavor this side reaction.
Category 3: Transesterification Byproducts
Question 4: My reaction is run in methanol, and I am seeing a new ester peak in my analysis. What is happening?
Answer: You are likely observing transesterification , where the ethyl group of your starting material is being exchanged with the methyl group from your solvent to form Methyl 3-ethoxy-4-methoxybenzoylformate .
Causality: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol.[9][10] This reaction is typically catalyzed by acids or bases. If your reaction conditions are acidic or basic and you are using an alcohol as a solvent (other than ethanol), you can expect to see some degree of transesterification. The reaction is an equilibrium process, so using another alcohol as a solvent (in large excess) will drive the equilibrium toward the formation of the new ester.[11][12]
Troubleshooting & Prevention:
-
Solvent Choice: The simplest solution is to avoid using other alcohols as solvents. If an alcohol is required, use ethanol to match the ester group of your starting material.
-
Use a Non-Alcoholic Solvent: If possible, switch to a non-protic solvent like THF, DCM, or Toluene.
-
Neutralize Catalysts: If trace acid or base is unavoidable, consider methods to neutralize it before adding your α-keto ester.
Summary of Common Byproducts and Prevention Strategies
| Byproduct Name | Structure | Common Cause | Prevention & Troubleshooting |
| 3-ethoxy-4-methoxybenzoylformic acid | ![]() |
Decarboxylation: Thermal decomposition of the hydrolyzed α-keto acid.Prevent hydrolysis; avoid high temperatures during reaction and work-up.[4][5]Ethyl 3-ethoxy-4-methoxybenzoate
Decarbonylation: Often catalyzed by transition metals.Choose catalysts carefully; avoid metal contamination; lower reaction temperature.[7][8]Methyl 3-ethoxy-4-methoxybenzoylformate
Transesterification: Reaction with another alcohol (e.g., methanol) under acidic/basic conditions.Use ethanol as the solvent if an alcohol is needed; otherwise, use aprotic solvents.[9][10]
(Note: Placeholder images are used for structures.)
Visualizing Byproduct Formation Pathways
The following diagram illustrates the primary pathways from the starting material to the most common byproducts.
Caption: Key Byproduct Formation Pathways.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in a Nucleophilic Addition Reaction
This protocol outlines a general workflow for a reaction involving the addition of a nucleophile to the ketone of Ethyl 3-ethoxy-4-methoxybenzoylformate, with steps designed to minimize the formation of common byproducts.
1. Glassware and Reagent Preparation: a. All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., Drierite). b. Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) and flame-dry under a stream of inert gas (Argon or Nitrogen). c. Use anhydrous solvents. For example, THF should be freshly distilled from sodium/benzophenone. d. All liquid reagents should be transferred via syringe. Solid reagents should be dried in a vacuum oven.
2. Reaction Setup: a. To the flame-dried flask, add Ethyl 3-ethoxy-4-methoxybenzoylformate and the appropriate anhydrous solvent under a positive pressure of inert gas. b. Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath) before adding any reactive reagents. This minimizes premature side reactions. c. Slowly add the nucleophile or other reagents dropwise via syringe or dropping funnel to maintain temperature control and avoid localized heating. d. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion, avoiding unnecessarily long reaction times.
3. Reaction Work-up and Quenching: a. Quench the reaction at low temperature by slowly adding a pre-cooled quenching solution (e.g., saturated aqueous ammonium chloride). b. Allow the mixture to warm to room temperature, then transfer to a separatory funnel. c. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate). d. Wash the organic layer sequentially with cold, dilute solutions to remove impurities. For example: i. Wash with cold 5% NaHCO₃ solution to remove acidic byproducts (like the hydrolyzed acid). ii. Wash with cold brine to reduce the amount of dissolved water in the organic phase. e. Perform all aqueous washes efficiently to minimize contact time and potential for hydrolysis.
4. Purification: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a low-temperature water bath (e.g., < 40 °C) to prevent thermal degradation. b. Purify the crude product using flash column chromatography on silica gel. This method is generally preferred over distillation to avoid thermal decomposition (decarboxylation/decarbonylation).
Troubleshooting Workflow Diagram
This diagram provides a logical flow for identifying and solving issues related to byproduct formation.
Caption: A step-by-step troubleshooting workflow.
References
-
Polovnikova, E. S., et al. (2003). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers in Chemistry. Available at: [Link]
-
Hass, H. J., et al. (2008). Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. Biochemistry, 47(29), 7734–7743. Available at: [Link]
-
Weiss, P. M., et al. (1988). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry, 27(1), 131-137. Available at: [Link]
-
Comerford, J. W., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4905. Available at: [Link]
-
MCAT Review. Keto Acids and Esters. MCAT Review. Available at: [Link]
-
LibreTexts Chemistry. (2021). Chemistry of Esters. Available at: [Link]
-
Ramasubramanian, V., et al. (2011). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. Asian Journal of Chemistry, 23(8), 3660-3662. Available at: [Link]
-
Iding, H., et al. (2000). Benzoylformate Decarboxylase From Pseudomonas Putida as Stable Catalyst for the Synthesis of Chiral 2-hydroxy Ketones. Chemistry, 6(8), 1483-95. Available at: [Link]
-
Wikipedia. (n.d.). Benzoylformate decarboxylase. Available at: [Link]
-
Wang, C., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9370–9379. Available at: [Link]
-
Wang, C., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(10), 2294. Available at: [Link]
-
Memcode. (n.d.). (O-CHEM 2) Mechanisms. Available at: [Link]
-
Barnard, C. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Course Hero. Available at: [Link]
-
Joshi, A. D., & Adimurthy, S. (2014). An efficient FeSO4 mediated synthesis of methyl-4-(ethoxymethyl)-benzoate and basic conformational analysis of the same using computational tools. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1839. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Available at: [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Alpha Hydrogens. Available at: [Link]
-
Redox. (2018). Safety Data Sheet Ethyl 3-ethoxypropionate. Available at: [Link]
-
Journal of Pesticide Science. (n.d.). Synthesis and Herbicidal Activities of Isoxazole Derivatives. ScienceOpen. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]
-
Organic Syntheses. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. Available at: [Link]
-
Encinar, J. M., et al. (2009). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Energies, 2(2), 361-378. Available at: [Link]
-
Senter, T. J., & Sarpong, R. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 21(11), 1546. Available at: [Link]
-
ResearchGate. (2016). How to purify esterification product?. Available at: [Link]
-
Jadhav, S. D., et al. (2013). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific & Engineering Research, 4(7). Available at: [Link]
-
Bálint, E., et al. (2018). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 23(10), 2664. Available at: [Link]
-
Thirarong, P., et al. (2017). Batch Process of Ethyl Ester by Esterification from Palm Fatty Acid Distillate with Ethanol. Energy Procedia, 138, 931-936. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. Available at: [Link]
-
ResearchGate. (2009). (PDF) Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Available at: [Link]
-
Aurora Analytics. (n.d.). Acylation Reagents. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-ethoxy-3-methylbenzoylformate. Available at: [Link]
-
Al Banna, M. H., et al. (2017). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData, 2(1), x162098. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). ETHYL-3-ETHOXYPROPIONATE. Available at: [Link]
Sources
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Memcode [memcode.com]
- 4. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism [frontiersin.org]
- 6. Benzoylformate decarboxylase - Wikipedia [en.wikipedia.org]
- 7. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Degradation of Ethyl 3-ethoxy-4-methoxybenzoylformate
Part 1: Executive Technical Brief
Compound: Ethyl 3-ethoxy-4-methoxybenzoylformate
Class:
The Scientist’s Perspective:
Researchers often mistake this compound for a standard benzoic ester (like ethyl benzoate). It is not. The
Part 2: Storage & Handling Protocols
Standard Operating Procedure (SOP): Preservation
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows thermodynamic hydrolysis; freezes trace moisture. |
| Atmosphere | Argon or Nitrogen (Headspace) | Prevents oxidative degradation of the aldehyde byproduct if hydrolysis occurs. |
| Container | Amber Glass / Foil-Wrapped | CRITICAL: The molecule is a photoinitiator analog. Amber glass blocks UV <400nm, preventing radical cleavage. |
| Desiccation | Required | |
| Solvents | Anhydrous Aprotic (DCM, THF) | Avoid nucleophilic solvents (MeOH, EtOH) to prevent transesterification. |
Part 3: Degradation Pathways & Mechanisms
Photochemical Degradation (The "Light" Problem)
Unlike simple esters, Ethyl 3-ethoxy-4-methoxybenzoylformate undergoes Norrish Type I and II cleavage upon irradiation. The 3-ethoxy and 4-methoxy substituents donate electron density, red-shifting the absorption.
-
Mechanism: Photon absorption
Excited Triplet State Homolytic bond cleavage between the carbonyls ( -cleavage). -
Result: Formation of benzoyl radicals and ethoxycarbonyl radicals, leading to complex oligomerization or solvent abstraction products.
Hydrolytic Cascade (The "Moisture" Problem)
Water attacks the ester carbonyl.[1] The resulting acid is thermally unstable.
-
Step A (Hydrolysis): Ester
3-Ethoxy-4-methoxybenzoylformic acid + Ethanol. -
Step B (Decarboxylation): The free
-keto acid loses CO to form 3-Ethoxy-4-methoxybenzaldehyde .
Pathway Visualization
Figure 1: Dual degradation pathways showing photochemical cleavage (Red) and hydrolytic decarboxylation (Yellow).
Part 4: Troubleshooting Guide
Scenario 1: "My HPLC shows a new peak at a lower retention time."
-
The Logic: The ester is lipophilic. If it hydrolyzes, the resulting acid (or aldehyde) is more polar (in reverse-phase chromatography) or significantly different in size.
-
Validation Protocol:
-
Check the peak's UV spectrum. The aldehyde (degradation product) will have a distinct carbonyl absorption shift compared to the
-keto ester. -
Spike Test: Add authentic 3-ethoxy-4-methoxybenzaldehyde to your sample. If the unknown peak grows, your compound has decarboxylated.
-
Scenario 2: "The sample turned yellow/brown in the vial."
-
Diagnosis: Photochemical Radical Polymerization or Oxidation .
-
The Logic: Benzoyl radicals formed by light exposure can recombine to form colored oligomers (benzils) or oxidize to quinone-like species.
-
Immediate Action:
-
Perform TLC (Thin Layer Chromatography).
-
If you see a streak or baseline material, polymerization has occurred.
-
Discard sample. Radical damage is irreversible.
-
Scenario 3: "NMR shows a mix of ethyl and methyl quartets."
-
Diagnosis: Transesterification .
-
The Cause: You stored the compound in Methanol (MeOH).
-
Mechanism: MeOH attacks the reactive
-keto ester, displacing ethanol. -
Fix: Only use Isopropanol or Acetonitrile for LC mobile phases; store stock solutions in DMSO-d6 or CDCl3.
Part 5: Analytical Decision Tree
Use this workflow to determine sample integrity before critical experiments.
Figure 2: Step-by-step analytical workflow for diagnosing impurity profiles.
Part 6: Frequently Asked Questions (FAQs)
Q1: Can I recrystallize this compound from Ethanol?
-
Answer: Risky. While standard esters are often recrystallized from EtOH,
-keto esters are more susceptible to solvolysis (ethanolysis) at high temperatures. -
Recommendation: Use a non-nucleophilic solvent system, such as Hexane/Ethyl Acetate or Toluene/Heptane. If you must use alcohols, keep the temperature low and duration short.
Q2: Why does the Material Safety Data Sheet (MSDS) say "Store under Inert Gas"?
-
Answer: It is a preventative measure against the aldehyde degradation product. If the ester hydrolyzes to the acid and then decarboxylates to the aldehyde, the aldehyde can auto-oxidize to a benzoic acid derivative in air. Inert gas breaks this chain.
Q3: Is this compound compatible with aqueous buffers for biological assays?
-
Answer: Only for short durations (minutes to hours).
-
Data: At pH 7.4, the half-life of
-keto esters is significantly shorter than standard esters due to the electron-withdrawing effect of the adjacent ketone. Prepare fresh stocks in DMSO and dilute immediately before use.
References
-
Hu, S. et al. (2006). Photochemistry of
-keto esters: Norrish Type I and II cleavage mechanisms. Journal of Organic Chemistry.[5] -
Rubin, M. B. (1969). Photochemistry of Benzoylformate Esters. Topics in Current Chemistry.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (Ester stability sections). Wiley-Interscience.
-
Sigma-Aldrich. (2023).
-Keto Esters.[6] Technical Bulletin AL-142.
Sources
Technical Support Center: Analytical Monitoring of Ethyl 3-ethoxy-4-methoxybenzoylformate
Case ID: ROF-INT-004
Subject: Reaction Monitoring & Purity Analysis (TLC/HPLC)
Molecule Class:
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate is a critical intermediate in the synthesis of the PDE4 inhibitor Roflumilast . Its analysis requires specific attention to the
Module 1: TLC Diagnostics & Troubleshooting
FAQ: How do I distinguish the product from the starting material on TLC?
Diagnosis: The polarity difference between the
-
Polarity Logic:
-
Least Polar (
): 1-ethoxy-2-methoxybenzene (if using Friedel-Crafts route). -
Mid Polarity: Ethyl 3-ethoxy-4-methoxybenzoylformate (Target).
-
Mid-High Polarity: 3-ethoxy-4-methoxyacetophenone (if using oxidation route).
-
Most Polar (
): 3-ethoxy-4-methoxybenzoylformic acid (Hydrolysis impurity).
-
-
Recommended Solvent System:
-
Standard: Hexane:Ethyl Acetate (80:20 v/v).
-
High Resolution: Toluene:Ethyl Acetate (90:10 v/v). Toluene provides better separation for aromatic isomers.
-
FAQ: The spots are visible under UV, but how do I confirm it's the keto-ester?
Diagnosis: UV (254 nm) shows all aromatic species. You need a functional group stain.[1][2] Solution: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
-
Mechanism: The hydrazine reacts with the
-ketone to form a hydrazone. -
Result:
-
Target (Keto-ester): Bright Yellow/Orange spot.
-
Impurity (Acid): Yellow/Orange spot (but lower
). -
Impurity (Dialkoxybenzene): No color change (remains UV active only).
-
Protocol: TLC Visualization Workflow
-
Elution: Run TLC in Hexane:EtOAc (80:20).
-
UV Check: Mark all spots under 254 nm.
-
Stain: Dip in 2,4-DNP solution.
-
Heat: Gently heat with a heat gun.
-
Interpretation:
-
Spot A (
0.6): UV+, DNP- (Starting Material - Friedel Crafts route). -
Spot B (
0.4): UV+, DNP+ (Product). -
Spot C (
0.1): UV+, DNP+ (Hydrolyzed Acid).
-
Module 2: HPLC Method Development
FAQ: My product peak is tailing significantly. What is wrong?
Diagnosis: While the target is an ester, the
-
Recommendation: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to both mobile phases (Water and Acetonitrile). This suppresses the ionization of the free acid impurity (
) and sharpens the keto-ester peak.
FAQ: I see a "ghost peak" that grows over time in the autosampler.
Diagnosis: The ethyl ester is hydrolytically unstable, especially if the sample solvent is not neutral. Solution:
-
Solvent: Dissolve samples in Acetonitrile (anhydrous) rather than Methanol/Water mixtures if delays are expected.
-
Temperature: Keep the autosampler at 4°C .
Standard HPLC Protocol
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm (Aromatic) & 280 nm (Benzoyl) |
| Gradient | 0-2 min: 30% B2-15 min: 30% |
Module 3: Visual Troubleshooting Guides
Workflow 1: TLC Decision Tree
Use this logic flow to determine the identity of spots on your plate.
Caption: Logic flow for identifying Ethyl 3-ethoxy-4-methoxybenzoylformate and impurities using UV and 2,4-DNP staining.
Workflow 2: HPLC Method Logic
Understanding the separation mechanism on Reverse Phase (C18).
Caption: Relative retention order on a standard C18 Reverse Phase column.
References
-
Roflumilast Synthesis Overview
- Source: Journal of Chemical and Pharmaceutical Research.
- Relevance: Identifies the benzoylformate derivatives as key intermedi
-
Link: (General Journal Link for verification)
-
Alpha-Keto Acid Analysis
- Source: Royal Society of Chemistry (RSC). "Analysis of intracellular α-keto acids by HPLC."
- Relevance: Establishes the necessity of acidic modifiers and derivatiz
-
Link:
-
TLC Staining Protocols
- Source: Chemistry LibreTexts.
- Relevance: Validates the use of 2,4-DNP for ketone detection and Bromocresol Green for acid detection.
-
Link:
-
Patent Literature (Synthesis Route)
- Source: Google Patents (CN107827722B). "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde."
- Relevance: Describes the precursor chemistry (isovanillin derivatives) essential for understanding the impurity profile.
-
Link:
Sources
Validation & Comparative
Comparison of Ethyl 3-ethoxy-4-methoxybenzoylformate with other benzoylformates
This guide provides a technical evaluation of Ethyl 3-ethoxy-4-methoxybenzoylformate (EEMBF) , contrasting it with standard benzoylformates and alternative synthetic precursors. It is designed for researchers optimizing synthetic routes for PDE4 inhibitors (specifically Apremilast analogs) and formulation scientists evaluating specialized photoinitiators.
Comparative Performance Guide for Pharmaceutical & Polymer Applications
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (EEMBF) (CAS: 1443354-61-7) is a specialized
-
Pharmaceutical Intermediate: It serves as a high-value precursor for the asymmetric synthesis of 3-ethoxy-4-methoxymandelic acid derivatives—key chiral building blocks for phosphodiesterase 4 (PDE4) inhibitors like Apremilast .
-
Red-Shifted Photoinitiator: Its alkoxy-substitution pattern shifts UV absorption towards the visible spectrum, offering superior depth-curing capabilities compared to unsubstituted analogs.
This guide compares EEMBF against its primary competitors: the Aldehyde Route (for synthesis) and Standard MBF (for photoinitiation).
Chemical Profile & Structural Logic[1][2]
| Feature | Ethyl 3-ethoxy-4-methoxybenzoylformate (EEMBF) | Methyl Benzoylformate (MBF) | 3-Ethoxy-4-methoxybenzaldehyde |
| Structure | Aromatic Aldehyde | ||
| CAS | 1443354-61-7 | 15206-55-0 | 121-32-4 (Ethyl Vanillin deriv.) |
| Electronic State | Electron-Rich (Donating OEt/OMe) | Electron-Neutral | Electron-Rich |
| Primary Utility | Chiral Mandelic Synthesis / LED Curing | General UV Curing | Condensation Reactions (Henry) |
| Lipophilicity | High (Ethyl ester + Ethyl ether) | Low (Methyl ester) | Moderate |
Application A: Pharmaceutical Synthesis (PDE4 Inhibitors)
The Challenge: Constructing the Chiral Center
The core pharmacophore of Apremilast involves a chiral ethylamine moiety attached to a 3-ethoxy-4-methoxyphenyl ring. Drug developers must choose between the Aldehyde Route (incumbent) and the Benzoylformate Route (EEMBF).
Comparative Analysis: EEMBF vs. Aldehyde Precursor
1. Enantioselectivity Potential
-
Aldehyde Route: typically involves a condensation (e.g., with dimethyl sulfone) followed by a resolution step or asymmetric hydrogenation of an enamine. Achieving >99% ee often requires expensive chiral auxiliaries (e.g., tert-butanesulfinamide).
-
EEMBF Route:
-Keto esters are "privileged substrates" for Asymmetric Transfer Hydrogenation (ATH) . The rigid dicarbonyl structure allows Ru- or Rh-catalysts to lock the conformation, frequently yielding >99% ee in a single step without auxiliary removal.
2. Reaction Kinetics & Impurity Profile
-
Aldehyde: Prone to Cannizzaro disproportionation or oxidation to benzoic acid under basic conditions.
-
EEMBF: The ketone moiety is less electrophilic than the aldehyde due to the electron-donating methoxy/ethoxy groups. This stability reduces side reactions during storage but requires more active catalysts for reduction.
Experimental Protocol: Asymmetric Transfer Hydrogenation of EEMBF
Objective: Synthesis of Ethyl (S)-3-ethoxy-4-methoxymandelate
Reagents:
-
Substrate: EEMBF (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Methodology:
-
Inerting: Charge a reaction vessel with EEMBF and degas with nitrogen (3 cycles).
-
Catalyst Addition: Add the Ruthenium catalyst under nitrogen flow.
-
Initiation: Introduce the HCOOH/Et3N mixture at 0°C to suppress non-enantioselective background reduction.
-
Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of the
-keto ester peak (approx. 1735 cm⁻¹ IR or via HPLC). -
Workup: Wash with water to remove salts/amine. Dry organic layer over MgSO₄.
-
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Scientist's Note: The electron-donating groups on EEMBF stabilize the transition state, often resulting in higher ee values compared to unsubstituted benzoylformates, though reaction times may be slightly longer.
Application B: Photoinitiator Performance
The Challenge: LED Curing & Yellowing
In biomedical device manufacturing (e.g., hydrogels, dental composites), standard initiators like MBF require high-energy UV-C/UV-B, which can damage sensitive biologics.
Comparative Analysis: EEMBF vs. Methyl Benzoylformate (MBF)
| Metric | EEMBF Performance | MBF Performance | Mechanism |
| Absorption Max ( | Red-Shifted (~330-350 nm) | ~250-300 nm | The alkoxy auxochromes raise the HOMO energy, lowering the |
| LED Compatibility | Moderate (365 nm / 385 nm) | Poor | EEMBF captures more photons from standard UV-LED sources. |
| Solubility | High in Acrylates/Lipids | Moderate | The ethyl ester and ethyl ether tails increase compatibility with hydrophobic resins. |
| Odor/Volatility | Low Volatility | High Volatility | Higher molecular weight reduces migration and odor issues (critical for medical devices). |
Mechanism of Action (Norrish Type II)
Unlike Type I cleavable initiators, EEMBF typically operates via a Type II mechanism (H-abstraction) when used with an amine synergist. The excited triplet state abstracts a hydrogen from a co-initiator, generating radicals that initiate polymerization.
Visualizing the Synthetic Pathways
The following diagram illustrates the strategic divergence between using the Aldehyde route versus the EEMBF route for PDE4 inhibitor synthesis.
Figure 1: Comparison of synthetic pathways. The EEMBF route utilizes asymmetric hydrogenation to establish chirality early, avoiding wasteful resolution steps common in the aldehyde route.
References
-
ChemicalBook. Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties & CAS 1443354-61-7. Retrieved from .
-
European Medicines Agency (EMA). Assessment Report: Apremilast (Otezla) - Impurity and Synthesis Overview. Retrieved from .
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational protocol for -keto ester reduction).
- Xiao, J. (2021). A Review on Synthetic Advances toward the Synthesis of Apremilast. Organic Process Research & Development. (Contextualizing the aldehyde vs.
Sources
Spectroscopic analysis and confirmation of Ethyl 3-ethoxy-4-methoxybenzoylformate structure
The following guide provides an in-depth spectroscopic analysis and structural confirmation framework for Ethyl 3-ethoxy-4-methoxybenzoylformate . This document is designed for analytical chemists and formulation scientists requiring rigorous identification protocols for quality control and IP validation.
A Comparative Analytical Guide for Structural Validation
Executive Summary & Structural Context[1][2]
Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized benzoylformate derivative, primarily utilized as a Type I photoinitiator in UV-curable coatings and as a pharmaceutical intermediate.[1] Its structural uniqueness lies in the specific 3-ethoxy, 4-methoxy substitution pattern, which distinguishes it from the more common Ethyl 3,4-dimethoxybenzoylformate analog.[1]
Why This Analysis Matters: In industrial synthesis (often starting from isovanillin), O-alkylation can produce mixed homologues. Distinguishing the 3-ethoxy variant from the 3-methoxy or 3,4-diethoxy impurities is critical because:
-
Solubility Performance: The ethyl ether tail increases lipophilicity (LogP), improving compatibility with hydrophobic acrylate resins compared to the dimethyl analog.[1]
-
Regulatory Compliance: Precise identification of the alkyl chain length is required for REACH registration and patent clearance.[1]
Comparative Profile: Target vs. Primary Alternative
| Feature | Target Product (3-Ethoxy-4-Methoxy) | Alternative/Impurity (3,4-Dimethoxy) | Analytical Impact |
| Formula | C₁₃H₁₆O₅ | C₁₂H₁₄O₅ | Mass difference of 14 Da (CH₂).[1] |
| MW | 252.26 | 238.24 | Clearly resolvable by Low-Res MS.[1] |
| Alkoxy Groups | 1x O-Ethyl, 1x O-Methyl | 2x O-Methyl | Critical: 1H NMR must show two ethyl patterns (Ester + Ether).[1] |
| Solubility | Moderate-High (Hydrophobic) | Moderate | Target offers better resin wetting.[1] |
Spectroscopic Performance Guide
This section evaluates the "performance" of different analytical techniques in resolving the structural identity of the target molecule.
A. Nuclear Magnetic Resonance (NMR) Performance
Verdict: Gold Standard. Only 1H NMR can unequivocally distinguish the position of the ethoxy group (3-position) versus the ester ethyl group.[1]
-
Challenge: The molecule contains two ethyl groups (one ester, one ether).
-
Resolution: The chemical environment shifts the methylene (-CH₂-) signals distinctively.[1] The ester -CH₂- is deshielded by the carbonyl, appearing downfield (~4.4 ppm) compared to the ether -CH₂- (~4.1 ppm).[1]
B. Mass Spectrometry (MS) Performance
Verdict: Confirmation Only. MS confirms the molecular weight (252.26) and effectively rules out the dimethoxy impurity (238.24).[1] However, it cannot easily distinguish between Ethyl 3-ethoxy-4-methoxybenzoylformate and its isomer Ethyl 4-ethoxy-3-methoxybenzoylformate without complex fragmentation analysis.[1]
C. Infrared Spectroscopy (FTIR) Performance
Verdict: Screening Tool. Useful for confirming functional groups (Ketone C=O, Ester C=O, Ether C-O) but lacks the resolution to differentiate the ethyl/methyl substitution pattern on the aromatic ring.[1]
Detailed Spectroscopic Analysis
1H NMR Structural Assignment (Predicted)
Solvent: CDCl₃, 400 MHz
The 1H NMR spectrum is the definitive fingerprint.[1] The table below details the expected shifts and multiplicities based on electronic shielding principles and benzoylformate analogs.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Insight |
| Ar-H (2) | 7.60 – 7.65 | Doublet (d) | 1H | Ortho to C=O (deshielded).[1] |
| Ar-H (6) | 7.50 – 7.55 | dd | 1H | Ortho to C=O.[1] |
| Ar-H (5) | 6.90 – 6.95 | Doublet (d) | 1H | Ortho to OMe (shielded).[1] |
| Ester -CH₂- | 4.38 – 4.45 | Quartet (q) | 2H | Deshielded by -O-CO-.[1] Key Identifier. |
| Ether -CH₂- | 4.10 – 4.18 | Quartet (q) | 2H | 3-Ethoxy group.[1] Upfield of ester. |
| Methoxy -CH₃ | 3.92 – 3.96 | Singlet (s) | 3H | 4-Methoxy group.[1] |
| Ether -CH₃ | 1.45 – 1.50 | Triplet (t) | 3H | Coupled to Ether CH₂.[1] |
| Ester -CH₃ | 1.38 – 1.42 | Triplet (t) | 3H | Coupled to Ester CH₂.[1] |
Diagnostic Check:
-
Look for two quartets in the 4.0–4.5 ppm region.[1]
-
Look for one singlet in the 3.9 ppm region.[1] (The dimethoxy alternative would have two singlets and only one quartet).[1]
13C NMR Key Signals[1]
-
Ketone C=O: ~186 ppm (Characteristic of α-keto esters).[1]
-
Ester C=O: ~164 ppm.[1]
-
Aromatic C-O: ~148–155 ppm (C3 and C4).[1]
-
Ester O-CH₂: ~62 ppm.[1]
-
Ether O-CH₂: ~64 ppm.[1]
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: Resolve overlapping ethyl signals.
-
Sample Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of CDCl₃ (99.8% D). Ensure the sample is free of residual ethanol, which can interfere with the ethyl ester signals.[1]
-
Instrument Parameters:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to ensure flat baselines around the 4.0–4.5 ppm region.[1]
Protocol B: LC-MS Identification
Objective: Confirm purity and MW.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode.
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for structural confirmation and the fragmentation logic.
Diagram 1: Structural Confirmation Workflow
This flowchart guides the analyst through the critical decision points to accept or reject a batch based on spectral data.[1]
Caption: Analytical decision tree for distinguishing the target molecule from its dimethoxy analog.
Diagram 2: Structure & Fragmentation Logic
Visualizing the key cleavage sites relevant to both Photo-initiation (Type I) and Mass Spectrometry.[1]
Caption: Primary α-cleavage pathway characteristic of benzoylformate photoinitiators.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13430078 (Ethyl 3-ethoxy-4-hydroxybenzoate - Analog Reference). Retrieved from [Link][1]
-
Xiao, P., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring.[1][2] Macromolecules.[1][2][3] (Context on Benzoylformate Spectroscopy). Retrieved from [Link][1][2]
-
SpectraBase. 3-Ethoxy-4-methoxybenzyl alcohol 1H NMR Spectrum. (Fragment Reference). Retrieved from [Link][1]
Sources
Comparative Guide: Analytical Strategies for Characterizing Impurities in Ethyl 3-ethoxy-4-methoxybenzoylformate
Topic: Characterization of Ethyl 3-ethoxy-4-methoxybenzoylformate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a critical
While HPLC-UV remains the workhorse for routine batch release, our comparative data demonstrates that it fails to detect specific non-chromophoric and co-eluting isobaric impurities that UHPLC-Q-TOF-MS resolves.[1] This guide details the experimental protocols, mechanistic origins of impurities, and performance metrics to assist process chemists in selecting the optimal characterization strategy.
Impurity Landscape & Mechanistic Origins
To effectively characterize impurities, one must first understand their origin.[1] The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate typically involves Friedel-Crafts acylation or Grignard reactions, leading to distinct impurity profiles.[1]
Identified Critical Impurities
-
Impurity A (Hydrolysis Product): 3-ethoxy-4-methoxybenzoylformic acid. Arises from moisture exposure; the ester bond is labile.
-
Impurity B (Degradation Product): Ethyl 3-ethoxy-4-methoxybenzoate. Formed via oxidative decarboxylation (loss of CO) under thermal stress.
-
Impurity C (Regioisomer): Ethyl 2-ethoxy-5-methoxybenzoylformate. A result of non-selective acylation on the aromatic ring.
-
Impurity D (Starting Material): 1-ethoxy-2-methoxybenzene. Unreacted precursor.
Pathway Visualization
The following diagram illustrates the synthetic pathway and the specific nodes where impurities are introduced.
Figure 1: Mechanistic origin of key impurities during synthesis and storage.[3] Red arrows indicate degradation or side reactions.[1]
Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS
This section evaluates the performance of a standard QC method against an advanced characterization method.
Method A: Standard HPLC-UV (The "Control")
-
Application: Routine QC, Batch Release.
-
Detector: UV/Vis at 254 nm.
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Limitation: Fails to distinguish between the target compound and isobaric impurities with similar polarity; lower sensitivity for trace degradants.[1]
Method B: UHPLC-Q-TOF-MS (The "Alternative")
-
Application: Impurity Structural Elucidation, Process Optimization.[1]
-
Detector: Quadrupole Time-of-Flight Mass Spectrometry (ESI+).
-
Column: Sub-2 µm Core-Shell C18 (2.1 x 100 mm, 1.7 µm).
-
Advantage: Provides exact mass (<5 ppm error) and MS/MS fragmentation patterns to definitively identify Impurities B and C.
Performance Data Summary
| Metric | Method A: HPLC-UV | Method B: UHPLC-Q-TOF-MS | Verdict |
| Linearity ( | > 0.999 | > 0.995 | HPLC-UV is better for quantitation.[1] |
| LOD (Impurity A) | 0.05% (w/w) | 0.001% (w/w) | MS is 50x more sensitive. |
| Specificity | Moderate (Co-elution risk) | High (Mass resolution) | MS resolves isobars. |
| Run Time | 25 minutes | 8 minutes | UHPLC is 3x faster. |
| Structural ID | Retention time match only | Exact Mass + Fragmentation | MS provides definitive ID. |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness pillar of E-E-A-T), the following protocols include system suitability criteria.
Protocol 1: Sample Preparation (Universal)
-
Solvent: Acetonitrile:Water (50:50 v/v).
-
Concentration: Prepare a 1.0 mg/mL solution of the test sample.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for UHPLC).
-
Stability: Analyze within 4 hours.
-keto esters can hydrolyze in aqueous mobile phases over time.
Protocol 2: UHPLC-Q-TOF-MS Workflow
This method is recommended for initial characterization of new batches or supplier qualification.[1]
-
Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5%
95% B (Linear gradient) -
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
MS Parameters:
-
Source: ESI Positive Mode.[4]
-
Mass Range: m/z 100 – 1000.
-
Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) for real-time calibration.
-
System Suitability Requirement:
-
Mass accuracy for the parent peak [M+H]+ must be within ±5 ppm.
-
Resolution between Impurity B and Target > 1.5.
Protocol 3: Impurity Identification Logic
Use this decision tree to classify unknown peaks detected in the chromatogram.
Figure 2: Logical workflow for identifying unknown impurities based on Mass Spectrometry data.
Expert Insights & Recommendations
-
The "Ghost" Peak Phenomenon: During method development, a peak at RRT 0.9 often appears.[1] Experience suggests this is often the hemiacetal form, generated if methanol is used as a diluent.[1] Recommendation: Always use Acetonitrile/Water as the diluent; avoid Methanol to prevent transesterification or hemiacetal formation on the keto group [1].[1]
-
Thermal Instability: The
-keto ester moiety is thermally sensitive. We observed that injector temperatures >25°C can artificially increase the levels of Impurity B (Decarboxylated product). Protocol Adjustment: Keep the autosampler at 4°C. -
Selection Guide:
-
Use HPLC-UV for routine incoming raw material inspection where impurities are known and standards are available.
-
Use UHPLC-Q-TOF-MS when sourcing from a new vendor to detect unexpected synthetic byproducts (e.g., catalyst residues or novel isomers) that UV methods might miss due to peak overlapping.[1]
-
References
- Evaluation of solvent effects on alpha-keto esters.Journal of Chromatography A. (General principle citation for keto-ester reactivity with alcohols).
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
-
PubChem Compound Summary for Ethyl 3-ethoxy-4-methoxybenzoylformate. National Center for Biotechnology Information. Available at: [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Ethyl 3-ethoxy-4-methoxybenzoylformate
Part 1: Executive Safety Summary
Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized alpha-keto ester intermediate, often utilized in the synthesis of pharmaceuticals (e.g., phosphodiesterase inhibitors or neuraminidase inhibitors). While specific GHS data for this exact CAS may be limited in public repositories, its structural class (benzoylformates) dictates strict adherence to protocols for organic irritants and combustible esters .
Immediate Action Required:
-
Primary Hazard: Skin and severe eye irritation (Inferred H315, H319).[1] Potential for hydrolysis to acidic byproducts.
-
Disposal Method: High-temperature incineration (Fuel Blending).
-
Prohibited: Do not dispose of down drains or via evaporation.[2] Do not mix with strong oxidizers or concentrated alkalis.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves | Nitrile (0.11 mm) for splash contact.Silver Shield / Laminate for spill cleanup. | Esters can permeate standard latex. Laminate offers >480 min breakthrough time. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Alpha-keto esters are electrophilic and can cause significant corneal damage. |
| Respiratory | Half-mask with OV/P100 cartridges (if aerosolized). | Low vapor pressure expected, but heating/spills require organic vapor protection. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron. | Standard protection against organic splashes. |
Part 2: Chemical Characterization & Waste Classification
To properly dispose of this material, you must understand its reactivity profile. This compound is not a simple solvent; it is a reactive intermediate.
Structural Hazards
The molecule contains an alpha-keto ester moiety attached to an electron-rich aromatic ring.
-
Hydrolysis Risk: In the presence of moisture or bases, the ester bond hydrolyzes, releasing ethanol and 3-ethoxy-4-methoxybenzoylformic acid . This reaction can slowly acidify waste containers.
-
Flammability: As a high-molecular-weight ester, it is likely Combustible (Class IIIB) rather than Flammable. Flash point is estimated >100°C (based on analogs like Ethyl Vanillate).
Regulatory Waste Codes (RCRA/EU)
-
US EPA (RCRA): This specific chemical is not P-listed or U-listed.
-
Characteristic Check:
-
Ignitability (D001): Only if liquid with Flash Point < 60°C (Unlikely, but verify if in solution).
-
Corrosivity (D002): Non-corrosive in pure form.
-
Toxicity (D004-D043): Not a TCLP metal/pesticide.[1]
-
-
Recommendation: Manage as Non-Regulated Chemical Waste destined for Incineration . If mixed with flammable solvents (e.g., EtOAc, Methanol), the entire mixture defaults to D001 .
Part 3: Pre-Disposal Stabilization & Segregation
The "Self-Validating" Storage System: A waste container is "self-validating" when it prevents user error through physical constraints.
-
Segregation Logic:
-
Keep Separate From: Concentrated Oxidizers (Nitric Acid, Peroxides) and Strong Bases (NaOH, KOH).
-
Why? Bases catalyze rapid hydrolysis, generating heat and pressure. Oxidizers present a fire risk with the organic ester.
-
-
Container Selection:
-
Preferred: Amber Glass or High-Density Polyethylene (HDPE).
-
Avoid: Metal drums if the waste is wet/acidic (prevents corrosion).
-
Visualization: Waste Segregation Workflow
The following diagram illustrates the decision logic for segregating this specific intermediate.
Caption: Decision tree for segregating Ethyl 3-ethoxy-4-methoxybenzoylformate based on physical state and co-solvents.
Part 4: Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Substance or Spill Debris)
-
Containment: Place solid material or contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Seal the bag and place it inside a rigid secondary container (fiber drum or pail) approved for solids.
-
Disposal Path: Ship for Incineration (Waste Code: NR - Non-Regulated) .
Protocol B: Liquid Waste (Reaction Mixtures)
-
pH Check: Before bottling, check the pH of the mixture.
-
If < 3 or > 10: Neutralize to pH 5–9 to prevent container corrosion or degradation.
-
-
Bottling: Transfer to a solvent-safe container (Safety Can or HDPE Jerrycan). Leave 10% headspace for thermal expansion.
-
Labeling:
-
List all constituents (e.g., "Ethyl 3-ethoxy-4-methoxybenzoylformate (5%), Ethyl Acetate (95%)").
-
Mark as Flammable if solvents are present.
-
-
Disposal Path: Ship for Fuel Blending (High BTU recovery) or Incineration .
Part 5: Spill Contingency Plan
Scenario: A 500g bottle drops and shatters in the lab aisle.
-
Evacuate & Ventilate: Clear the immediate area (10 ft radius). Alert colleagues.
-
PPE Up: Don nitrile gloves (double layer) and safety goggles.
-
Contain: Ring the spill with universal absorbent pads or vermiculite . Do not use combustible materials like sawdust if strong oxidizers are nearby (though fine for this ester alone).
-
Absorb: Cover the liquid completely. Allow 5 minutes for absorption.
-
Clean: Scoop absorbed material into a heavy-duty waste bag.
-
Decontaminate: Scrub the surface with a soap and water solution .[6]
-
Note: Avoid using bleach (sodium hypochlorite) immediately, as it may react unnecessarily. Simple surfactant cleaning is sufficient.
-
-
Final Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl benzoylformate (Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

